N-Boc-3-methylmorpholine-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKAFGALKWOGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624563 | |
| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052680-53-1 | |
| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-3-methylmorpholine-3-carboxylic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-3-methylmorpholine-3-carboxylic acid, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a morpholine ring scaffold. The nitrogen atom of the morpholine is protected by a tert-butyloxycarbonyl (Boc) group, and a methyl and a carboxylic acid group are attached to the C3 position. The Boc protecting group is crucial in synthetic chemistry as it is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions.[1] This allows for selective reactions at other functional groups within a molecule.
The morpholine moiety itself is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₉NO₅ | [5][6] |
| Molecular Weight | 245.27 g/mol | [5] |
| CAS Number | 1052680-53-1 | [1][5][6] |
| Appearance | Solid | [5] |
| Computed XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocols
A potential synthetic workflow for this compound is outlined below. This represents a logical synthetic pathway based on established chemical principles for the formation of similar heterocyclic systems.
Caption: General Synthetic Workflow for this compound.
Note: This is a generalized pathway. The precise reagents and conditions would require experimental optimization.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected NMR chemical shifts can be predicted based on the functional groups present in the molecule.
¹H NMR:
-
Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group would be expected around 1.4-1.5 ppm.[8]
-
Methyl group: A singlet for the methyl group at the C3 position would likely appear in the range of 1.2-1.6 ppm.
-
Morpholine ring protons: The methylene protons of the morpholine ring would exhibit complex multiplets in the region of 3.0-4.0 ppm.[8]
-
Carboxylic acid proton: The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.[9]
¹³C NMR:
-
Boc group: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm.[10]
-
Carbonyl carbons: The carbonyl carbon of the Boc group would appear around 155 ppm, while the carboxylic acid carbonyl would be in the 170-185 ppm region.[9][10]
-
Morpholine ring carbons: The carbons of the morpholine ring would resonate in the range of 40-70 ppm. The C3 carbon, being substituted with a methyl and a carboxylic acid group, would be a quaternary carbon and likely appear in the downfield end of this range.
-
Methyl carbon: The methyl group carbon attached to C3 would be expected in the aliphatic region, typically between 15-25 ppm.
Applications in Drug Development
The primary application of this compound is as a specialized building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[11] The presence of both a protected amine and a carboxylic acid on a rigid heterocyclic scaffold makes it a valuable synthon for introducing the morpholine motif into drug candidates.
The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.[2][3][12] The methyl substitution at the C3 position can provide steric bulk and influence the conformation of the molecule, which can be critical for binding to a biological target.
Logical Flow of Application in Drug Discovery:
Caption: Role of this compound in API synthesis.
The use of such constrained, non-natural amino acid analogs is a key strategy in modern medicinal chemistry to explore new chemical space and to develop peptides and small molecules with enhanced therapeutic properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its unique structure, combining a protected amine, a carboxylic acid, and a substituted morpholine ring, provides chemists with a powerful tool for creating complex molecules with potentially improved pharmacological profiles. Further research into the synthesis and application of this and similar substituted morpholine derivatives will undoubtedly continue to contribute to the development of new and effective medicines.
References
- 1. a2bchem.com [a2bchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. americanelements.com [americanelements.com]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. compoundchem.com [compoundchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. e3s-conferences.org [e3s-conferences.org]
Synthesis of N-Boc-3-methylmorpholine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for N-Boc-3-methylmorpholine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a plausible and chemically sound two-stage synthetic strategy. The first stage details a proposed synthesis of the key intermediate, 3-methylmorpholine-3-carboxylic acid, based on modern methods for morpholine synthesis. The second stage provides a detailed, well-established protocol for the N-protection of this intermediate with a tert-butoxycarbonyl (Boc) group.
Proposed Synthetic Pathway
The overall synthesis is proposed to proceed in two main stages:
Stage 1: Synthesis of 3-methylmorpholine-3-carboxylic acid (Proposed Route)
The synthesis of the morpholine core is proposed to start from the commercially available amino acid, 2-amino-3-hydroxy-2-methylpropanoic acid. The morpholine ring is constructed via N-alkylation with ethylene sulfate followed by a base-mediated intramolecular cyclization. This approach is analogous to modern, efficient methods for the synthesis of substituted morpholines from 1,2-amino alcohols.[1][2]
Stage 2: N-Boc Protection
The secondary amine of the synthesized 3-methylmorpholine-3-carboxylic acid is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product, this compound. This is a standard and widely used procedure for the protection of secondary amines.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 3-methylmorpholine-3-carboxylic acid (Proposed Protocol)
This protocol is based on analogous syntheses of morpholines from 1,2-amino alcohols.[1][2]
Step 1: N-alkylation with Ethylene Sulfate
-
To a stirred solution of 2-amino-3-hydroxy-2-methylpropanoic acid (1.0 eq.) in a suitable solvent (e.g., 2-MeTHF/IPA, 9:1 v/v) at room temperature, add a solution of ethylene sulfate (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the resulting zwitterionic intermediate may precipitate. If so, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Step 2: Intramolecular Cyclization
-
Suspend the dried zwitterionic intermediate (1.0 eq.) in a suitable solvent (e.g., 2-MeTHF).
-
Add a base, such as potassium tert-butoxide (tBuOK) (2.5 eq.), portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 4-8 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylmorpholine-3-carboxylic acid.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Stage 2: N-Boc Protection of 3-methylmorpholine-3-carboxylic acid
This protocol is a standard procedure for the N-Boc protection of secondary amines.
Experimental Workflow
Caption: Workflow for the N-Boc protection of 3-methylmorpholine-3-carboxylic acid.
Detailed Protocol:
-
Dissolve 3-methylmorpholine-3-carboxylic acid (1.0 eq.) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or dioxane) and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (1.5 eq.).
-
To the vigorously stirring mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) in the same organic solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a suitable acid (e.g., 1 M HCl or citric acid solution).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
The product can be further purified by crystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis. The data for Stage 1 is illustrative and based on typical yields for analogous reactions, as this is a proposed route.
Table 1: Reagents and Stoichiometry for the Synthesis of 3-methylmorpholine-3-carboxylic acid (Proposed)
| Reagent | Molecular Weight ( g/mol ) | Moles (eq.) | Mass/Volume |
| 2-Amino-3-hydroxy-2-methylpropanoic acid | 119.12 | 1.0 | TBD |
| Ethylene Sulfate | 124.12 | 1.1 | TBD |
| Potassium tert-butoxide (tBuOK) | 112.21 | 2.5 | TBD |
| Solvent (e.g., 2-MeTHF/IPA) | - | - | TBD |
Table 2: Reagents and Stoichiometry for N-Boc Protection
| Reagent | Molecular Weight ( g/mol ) | Moles (eq.) | Mass/Volume |
| 3-Methylmorpholine-3-carboxylic acid | 145.16 | 1.0 | TBD |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | TBD |
| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | TBD |
| Solvent (e.g., THF/Water) | - | - | TBD |
Table 3: Summary of Reaction Conditions and Expected Outcomes
| Stage | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| 1: N-alkylation and Cyclization (Proposed) | 16 - 32 | 25 - 70 | 60 - 75 |
| 2: N-Boc Protection | 2 - 12 | 25 | 85 - 95 |
Conclusion
This technical guide presents a viable, albeit partially proposed, synthetic route to this compound. The construction of the morpholine precursor is based on established and efficient methodologies, providing a strong foundation for its synthesis. The subsequent N-Boc protection is a robust and high-yielding reaction. The detailed protocols and structured data provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development, enabling the synthesis of this important heterocyclic building block. Further experimental validation of the proposed precursor synthesis is recommended to optimize reaction conditions and yields.
References
N-Boc-3-methylmorpholine-3-carboxylic Acid: A Technical Guide
CAS Number: 1052680-53-1
This technical guide provides an in-depth overview of N-Boc-3-methylmorpholine-3-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and applications, with a focus on its role as a constrained amino acid mimetic in medicinal chemistry.
Core Chemical Data
This compound is a heterocyclic compound featuring a morpholine core, a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, and a methyl and a carboxylic acid group at the 3-position. The presence of the Boc group enhances its stability and utility in multi-step organic syntheses.[1]
| Property | Value | Reference |
| CAS Number | 1052680-53-1 | [1] |
| Molecular Formula | C₁₁H₁₉NO₅ | [2] |
| Molecular Weight | 245.27 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Synonyms | 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, 4-(tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | [2] |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow:
The synthesis of this compound would likely involve a multi-step process starting from a suitable chiral precursor. A plausible synthetic workflow is outlined below.
Conceptual Synthesis Pathway
General Experimental Considerations for Morpholine Ring Synthesis (based on analogous compounds):
-
Cyclization: Intramolecular cyclization is a common strategy for forming the morpholine ring. This can be achieved under basic conditions, for example, using sodium ethoxide in a suitable solvent like toluene.[3] The reaction progress would typically be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: After the reaction, a standard aqueous workup would be performed, followed by extraction with an organic solvent. The crude product would then be purified, likely by column chromatography on silica gel.
Applications in Drug Discovery and Peptide Synthesis
This compound and its analogs are valuable tools in medicinal chemistry, primarily utilized as constrained amino acid surrogates. The rigid morpholine scaffold, combined with the α-methyl group, introduces conformational constraints into peptide backbones. This is a key strategy for:
-
Improving Metabolic Stability: By replacing natural amino acids with constrained mimetics, peptides can be made more resistant to enzymatic degradation, thereby increasing their in vivo half-life.
-
Enhancing Receptor Binding Affinity and Selectivity: The fixed conformation of the mimetic can lock a peptide into its bioactive conformation, leading to stronger and more specific interactions with its biological target.[4]
-
Modulating Physicochemical Properties: The incorporation of such building blocks can influence properties like solubility and membrane permeability.
Workflow for Incorporation into Peptides:
The use of this compound in solid-phase peptide synthesis (SPPS) follows a standard protocol for Boc-protected amino acids.
Solid-Phase Peptide Synthesis Workflow
Key Considerations for SPPS:
-
Coupling Reagents: Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) are typically used to activate the carboxylic acid for amide bond formation.
-
Boc Deprotection: The Boc protecting group is labile to acid and is commonly removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cleavage: The final peptide is cleaved from the solid support, and side-chain protecting groups are removed, often using a strong acid cocktail such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA) based mixture.
Conclusion
This compound is a valuable, synthetically accessible building block for the design and synthesis of novel peptidomimetics and other bioactive molecules. Its conformationally constrained nature makes it a powerful tool for medicinal chemists seeking to improve the pharmacological properties of peptide-based drug candidates. Further research into the synthesis and application of this and related compounds is likely to yield new therapeutic agents with enhanced efficacy and stability.
References
Navigating the Synthesis and Supply of N-Boc-3-methylmorpholine-3-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 30, 2025 – As the landscape of drug discovery and development continues to evolve, the demand for novel molecular scaffolds and building blocks has surged. Among these, N-Boc-3-methylmorpholine-3-carboxylic acid, a constrained amino acid analog, has garnered significant interest for its potential to impart favorable conformational properties to peptides and other therapeutic agents. This technical guide provides an in-depth overview of the suppliers, synthetic considerations, and applications of this valuable compound for researchers, scientists, and drug development professionals.
I. Sourcing and Procurement: A Comparative Analysis of Suppliers
This compound (CAS No. 1052680-53-1) is available from a range of chemical suppliers.[1][2][3][4][5] For researchers, a careful evaluation of purity, cost, and availability is crucial for project planning and execution. The table below summarizes offerings for this compound and its closely related analogs, providing a snapshot of the current market.
| Supplier | Compound | CAS No. | Purity | Quantity | Price (EUR) | Price (USD) |
| CymitQuimica | This compound | 1052680-53-1 | 97% | 1g | €356.00 | - |
| Laibo Chem | This compound | 1052680-53-1 | ≥97% | 250mg | - | - |
| A2B Chem | This compound | 1052680-53-1 | 95% | - | - | - |
| American Elements | This compound | 1052680-53-1 | High Purity Forms Available | Inquire | - | Inquire |
| 1PlusChem LLC | This compound | 1052680-53-1 | - | - | - | Inquire |
Note: Pricing and availability are subject to change. Researchers are advised to contact suppliers directly for the most current information.
II. Synthetic Pathways: Methodologies and Considerations
A plausible synthetic approach, adapted from the synthesis of related piperidine-based amino acids, could involve the conversion of a suitable starting material to a β-keto ester, followed by treatment with N,N-dimethylformamide dimethyl acetal. Subsequent reaction with a hydrazine derivative and further functional group manipulation could yield the target morpholine scaffold.[6]
For the related compound, 4-methylmorpholine-3-carboxylic acid, a documented synthesis involves the reaction of morpholine-3-carboxylic acid with aqueous formaldehyde in the presence of a palladium on carbon catalyst under a hydrogen atmosphere.[7] This reductive amination approach, however, does not incorporate the N-Boc protecting group or the 3-methyl substituent.
The general workflow for synthesizing a custom amino acid like this compound can be visualized as a multi-stage process.
III. Applications in Peptide Synthesis and Drug Discovery
This compound serves as a valuable building block in both peptide synthesis and broader medicinal chemistry applications. Its constrained cyclic structure can be strategically incorporated into peptide sequences to induce specific secondary structures, such as turns and helices.[8][9] This conformational rigidity can lead to enhanced biological activity, improved metabolic stability, and better receptor selectivity.
The general application of this and similar constrained amino acids is as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[10]
Experimental Protocol: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a peptide chain using solid-phase peptide synthesis (SPPS).
Materials:
-
Pre-loaded resin (e.g., Merrifield resin with the first amino acid)
-
This compound
-
Coupling reagent (e.g., DCC/HOBt or HATU/DIPEA)
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in dichloromethane (DCM))
-
Solvents (DCM, DMF, Methanol)
-
Neutralizing base (e.g., Diisopropylethylamine (DIPEA) in DMF)
Methodology:
-
Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes.
-
Boc-Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM.
-
Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: The resin is treated with a solution of a non-nucleophilic base, such as DIPEA in DMF, to neutralize the protonated N-terminal amine.
-
Washing: The resin is washed with DMF to remove excess base.
-
Coupling: A pre-activated solution of this compound is added to the resin. The activation is typically achieved by reacting the amino acid with a coupling reagent like DCC and HOBt, or HATU and DIPEA, in a suitable solvent like DMF. The coupling reaction is allowed to proceed for a specified time, and its completion can be monitored using a qualitative test such as the Kaiser test.
-
Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat Cycle: Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
The logical flow of a single coupling cycle in solid-phase peptide synthesis is depicted in the following diagram.
IV. Conclusion
This compound represents a key building block for the synthesis of conformationally constrained peptides and other complex organic molecules.[1] While a variety of suppliers offer this compound, researchers should carefully consider the purity and cost for their specific needs. Although detailed synthetic protocols for this specific molecule are not widely published, established methods for the synthesis of related heterocyclic amino acids provide a strong foundation for its preparation. Its incorporation into peptides via SPPS follows standard procedures, offering a powerful tool for modulating the biological and pharmacological properties of therapeutic candidates. As research in peptide and medicinal chemistry continues to advance, the utility of such constrained amino acids is expected to grow, paving the way for the development of next-generation therapeutics.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. 1pchem.com [1pchem.com]
- 5. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]
- 8. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to N-Boc-3-methylmorpholine-3-carboxylic acid: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-methylmorpholine-3-carboxylic acid is a synthetic, chiral amino acid analog that incorporates a constrained morpholine scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block for solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis. The morpholine ring system is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The additional methyl group at the 3-position introduces a specific three-dimensional conformation, which can be exploited to fine-tune the binding of a ligand to its biological target. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in drug discovery and development.
Chemical Properties and Data
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1052680-53-1 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₅ | [1][2] |
| Molecular Weight | 245.27 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥97% (commercially available) | [3] |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | |
| InChI Key | OWKAFGALKWOGOO-UHFFFAOYSA-N | [3] |
Predicted Spectroscopic Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 1.48 (s, 9H, C(CH₃)₃) | 21.5 (CH₃) |
| 1.55 (s, 3H, CH₃) | 28.4 (C(CH₃)₃) |
| 3.20-3.40 (m, 2H, morpholine CH₂) | 59.8 (C-3) |
| 3.60-3.80 (m, 2H, morpholine CH₂) | 67.0 (morpholine CH₂) |
| 3.90-4.10 (m, 2H, morpholine CH₂) | 72.5 (morpholine CH₂) |
| 9.5-11.0 (br s, 1H, COOH) | 80.5 (C(CH₃)₃) |
| 155.0 (C=O, Boc) | |
| 175.0 (C=O, acid) |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis of this compound has not been widely published. However, a plausible and efficient synthetic route can be proposed based on the known synthesis of similar morpholine carboxylic acids and standard organic chemistry transformations. The following multi-step synthesis starts from commercially available and inexpensive starting materials.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of α-Methylserine tert-butyl ester
-
To a stirred suspension of α-methylserine (1.0 eq) in tert-butanol (5 mL/g of amino acid) at 0 °C, thionyl chloride (1.2 eq) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is filtered and dried to afford the product as a hydrochloride salt.
-
The free base can be obtained by neutralizing an aqueous solution of the salt with a mild base (e.g., NaHCO₃) and extracting with an organic solvent.
Step 2: Synthesis of N-Chloroacetyl-α-methylserine tert-butyl ester
-
To a solution of α-methylserine tert-butyl ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 mL/g) at 0 °C, a solution of chloroacetyl chloride (1.1 eq) in dichloromethane is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 3: Cyclization to tert-Butyl 3-methyl-5-oxomorpholine-3-carboxylate
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 20 mL/g of NaH) at 0 °C, a solution of N-chloroacetyl-α-methylserine tert-butyl ester (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched with water and the THF is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the cyclized product.
Step 4: Reduction of the Lactam to tert-Butyl 3-methylmorpholine-3-carboxylate
-
To a solution of tert-butyl 3-methyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF (15 mL/g) at 0 °C, borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) is added dropwise.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is stirred for 30 minutes, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is basified with solid NaOH and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to afford the product.
Step 5: Hydrolysis to 3-Methylmorpholine-3-carboxylic acid
-
The crude tert-butyl 3-methylmorpholine-3-carboxylate is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (10 mL/g).
-
The solution is stirred at room temperature for 2 hours.
-
The solvents are removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA, yielding the product as a TFA salt.
Step 6: N-Boc Protection to this compound
-
The crude 3-methylmorpholine-3-carboxylic acid TFA salt is dissolved in a 1:1 mixture of 1,4-dioxane and water (10 mL/g).
-
The pH of the solution is adjusted to 9-10 with 2 M NaOH.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added, and the mixture is stirred vigorously at room temperature for 12 hours, maintaining the pH at 9-10 by the periodic addition of 2 M NaOH.
-
The reaction mixture is washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of novel peptides and small molecule drug candidates. Its utility stems from the unique structural and physicochemical properties it can impart to a molecule.
Constrained Amino Acid for Peptide and Peptidomimetic Synthesis
The incorporation of this compound into a peptide sequence introduces a conformational constraint. This can lead to peptides with:
-
Increased Receptor Affinity and Selectivity: By locking the peptide backbone into a specific conformation that mimics the bioactive conformation, binding to the target receptor can be enhanced.
-
Improved Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.
-
Enhanced Cell Permeability: The morpholine scaffold can improve the pharmacokinetic properties of the peptide.
Caption: Workflow for incorporating the building block into a peptide chain.
Scaffold for Small Molecule Inhibitors
The morpholine ring is a common feature in many approved drugs. The carboxylic acid and the protected amine functionalities of this compound provide two handles for further chemical modification, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening. The methyl group provides a fixed stereochemical element that can be used to probe the topology of enzyme active sites or receptor binding pockets.
Caption: Logical workflow for using the compound in library synthesis.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its constrained, chiral morpholine scaffold, combined with the orthogonal protecting group strategy afforded by the Boc group, allows for the rational design and synthesis of novel peptides and small molecules with potentially improved pharmacological profiles. While detailed synthetic and application data in the public domain is currently limited, the plausible synthetic route outlined in this guide provides a practical approach for its preparation, opening the door for its broader exploration in the development of new therapeutics. Researchers in the fields of peptide chemistry, medicinal chemistry, and chemical biology are encouraged to consider this building block for their discovery programs.
References
N-Boc-3-methylmorpholine-3-carboxylic Acid: A Conformationally Constrained Building Block for Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and peptide design, the quest for novel molecular scaffolds that offer precise conformational control is paramount. N-Boc-3-methylmorpholine-3-carboxylic acid has emerged as a significant building block for researchers and scientists, providing a unique constrained amino acid analogue for the development of sophisticated peptidomimetics and therapeutic agents. This in-depth technical guide serves as a core resource for drug development professionals, offering a comprehensive overview of its synthesis, properties, and applications.
Core Properties and Specifications
This compound is a heterocyclic amino acid derivative characterized by a morpholine ring system with a methyl group at the 3-position, and the amine protected by a tert-butyloxycarbonyl (Boc) group. This substitution pattern creates a chiral center at the C3 position, rendering the molecule a valuable asset for stereoselective synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₅ | [1][2] |
| Molecular Weight | 245.27 g/mol | [1][2] |
| CAS Number | 1052680-53-1 | [1][2] |
| Appearance | Solid | [1] |
Synthesis and Methodologies
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methods for creating substituted morpholines and α,α-disubstituted amino acids. A plausible synthetic strategy involves the construction of the morpholine ring followed by introduction and protection of the amino acid functionality.
A potential synthetic pathway is outlined below. This generalized workflow is based on common organic synthesis techniques for related heterocyclic compounds.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A General Approach for Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Derivatives
While a specific protocol for the title compound is not available, a solid-phase approach for related structures has been described and can be adapted. This method utilizes a serine-functionalized resin as a starting point.
Materials:
-
Fmoc-Ser(OtBu)-Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Desired aldehyde or ketone
-
Sodium triacetoxyborohydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
Procedure:
-
Fmoc Deprotection: The Fmoc-Ser(OtBu)-Wang resin is swelled in DMF, followed by treatment with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Reductive Amination: The deprotected amine on the resin is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the N-substituent.
-
Cyclization: Intramolecular cyclization to form the morpholine ring is typically achieved under acidic or basic conditions, depending on the specific substrate.
-
Cleavage and Deprotection: The resin is treated with a cleavage cocktail, commonly a mixture of TFA, DCM, and a scavenger such as TIS, to release the morpholine-3-carboxylic acid derivative from the solid support and remove the t-butyl protecting group.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery and Peptidomimetics
This compound serves as a constrained proline analogue. The incorporation of such conformationally restricted amino acids into peptides is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure.[3]
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its presence can improve pharmacokinetic properties and provide key interactions with biological targets.[6] The morpholine ring is found in compounds targeting a variety of receptors and enzymes, including kinases and G-protein coupled receptors (GPCRs).[7][8][9]
Caption: Key application areas of this compound.
Case Study: Morpholine Scaffolds in Kinase Inhibitors
The morpholine moiety is a key component of several kinase inhibitors. For instance, the dual PI3K/mTOR inhibitor, PKI-587, features a morpholino-triazine scaffold.[9] The morpholine ring in these inhibitors often forms crucial hydrogen bonds with the hinge region of the kinase domain, contributing significantly to the binding affinity. The incorporation of the 3-methyl-3-carboxylic acid functionality offers a handle for further derivatization or for mimicking the side chain of natural amino acids, potentially leading to inhibitors with novel binding modes and improved selectivity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its conformationally constrained nature makes it an attractive proline surrogate for the design of peptidomimetics with enhanced properties. The morpholine scaffold itself is a well-established pharmacophore in numerous drug classes, suggesting that derivatives of this building block hold significant promise for the development of novel kinase inhibitors, GPCR ligands, and other bioactive compounds. Further research into the synthesis and application of this and related building blocks will undoubtedly continue to enrich the toolbox of medicinal chemists and drug discovery professionals.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis of N-Boc-3-methylmorpholine-3-carboxylic Acid: An In-depth Technical Guide
Introduction
N-Boc-3-methylmorpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and multiple functionalization points make it a valuable building block for the synthesis of novel therapeutic agents. The presence of a quaternary stereocenter at the 3-position presents a considerable synthetic challenge, requiring highly stereoselective methods to access enantiomerically pure forms. This technical guide provides a comprehensive overview of potential synthetic strategies for the chiral synthesis of this compound, drawing upon established methodologies for the asymmetric synthesis of related α,α-disubstituted amino acids and morpholine derivatives.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are proposed, leveraging common starting materials and key stereoselective transformations.
Strategy 1: From Chiral α-Methylserine
This approach begins with the readily available chiral building block, α-methylserine. The synthesis involves the formation of the morpholine ring through N-alkylation followed by cyclization.
Figure 1: Retrosynthetic analysis starting from α-methylserine.
Strategy 2: Asymmetric Strecker Synthesis
An alternative strategy involves the construction of the α,α-disubstituted amino acid core via an asymmetric Strecker synthesis, followed by the formation of the morpholine ring.
Figure 2: Retrosynthetic analysis via an asymmetric Strecker synthesis.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways. These are adapted from established literature for similar transformations.
Strategy 1: Detailed Experimental Protocol
Step 1: N-Boc Protection of α-Methylserine Methyl Ester
-
Starting Material: (R)- or (S)-α-Methylserine methyl ester.
-
Procedure:
-
Dissolve α-methylserine methyl ester (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-α-methylserine methyl ester.
-
Step 2: N-Alkylation with 2-Bromoethanol
-
Starting Material: N-Boc-α-methylserine methyl ester.
-
Procedure:
-
Dissolve N-Boc-α-methylserine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the N-alkylated product.
-
Step 3: Intramolecular Cyclization (Mitsunobu Reaction)
-
Starting Material: N-(2-hydroxyethyl)-N-Boc-α-methylserine methyl ester.
-
Procedure:
-
Dissolve the starting material (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the protected this compound methyl ester.
-
Step 4: Hydrolysis of the Methyl Ester
-
Starting Material: this compound methyl ester.
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the final product, this compound.
-
Workflow for Strategy 1
Figure 3: Synthetic workflow for Strategy 1.
Data Presentation
Quantitative data for the proposed synthetic steps are based on typical yields for analogous reactions reported in the literature. Actual yields may vary.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1.1 | N-Boc Protection | (Boc)₂O, NaHCO₃ | 90-98 |
| 1.2 | N-Alkylation | NaH, 2-Bromoethanol | 60-75 |
| 1.3 | Intramolecular Cyclization | PPh₃, DEAD | 70-85 |
| 1.4 | Ester Hydrolysis | LiOH | 90-99 |
Table 1: Summary of reaction steps and expected yields for Strategy 1.
Conclusion
The chiral synthesis of this compound can be achieved through multiple synthetic routes. The strategy commencing from chiral α-methylserine offers a robust and reliable pathway, leveraging well-established protecting group chemistry and cyclization methods. The alternative approach utilizing an asymmetric Strecker synthesis provides a powerful method for establishing the crucial quaternary stereocenter early in the synthesis. The choice of strategy will depend on the availability of starting materials, desired scale, and specific stereochemical requirements. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block.
Spectroscopic Data for N-Boc-3-methylmorpholine-3-carboxylic Acid Remains Elusive
A comprehensive search for the spectroscopic data (NMR, IR, and MS) of N-Boc-3-methylmorpholine-3-carboxylic acid (CAS Number: 1052680-53-1) has yielded limited specific experimental results. While basic chemical properties such as its molecular formula (C₁₁H₁₉NO₅) and molecular weight (245.27 g/mol ) are readily available from various chemical suppliers, detailed spectral datasets from academic literature or public databases are not accessible through the performed searches.[1][2] This lack of data prevents the creation of a detailed technical guide with quantitative spectral analysis for this specific molecule.
However, based on the known structure of this compound, which contains a Boc-protected amine, a morpholine ring, a carboxylic acid, and a methyl group, we can predict the expected spectral features. This theoretical analysis can guide researchers in interpreting data should it become available.
Predicted Spectroscopic Features
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Boc Group: A sharp singlet peak would be observed around 1.4-1.5 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group.
-
Methyl Group: A singlet for the methyl group attached to the C3 position of the morpholine ring would likely appear in the range of 1.2-1.6 ppm.
-
Morpholine Ring Protons: The methylene protons of the morpholine ring would exhibit complex multiplets in the region of 3.2-4.0 ppm. The protons adjacent to the oxygen atom would be expected at a higher chemical shift (downfield) compared to those adjacent to the nitrogen atom.
-
Carboxylic Acid Proton: A broad singlet characteristic of a carboxylic acid proton would be expected at a significantly downfield chemical shift, typically above 10 ppm, though its position and broadness can be highly dependent on the solvent and concentration.[3]
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton.
-
Boc Group: Two distinct signals for the Boc group are expected: one for the quaternary carbon at around 80 ppm and another for the three equivalent methyl carbons at approximately 28 ppm. The carbonyl carbon of the Boc group would appear in the range of 150-155 ppm.
-
Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid would be observed in the downfield region, typically between 170-180 ppm.[4]
-
Morpholine Ring Carbons: The carbons of the morpholine ring would resonate in the range of 40-70 ppm. The carbon bearing the methyl and carboxylic acid groups (C3) would be a quaternary carbon.
-
Methyl Carbon: The methyl carbon would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the vibrational frequencies of the functional groups present.
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[4][5]
-
C-H Stretches: Absorptions due to C-H stretching of the alkyl groups (Boc, methyl, and morpholine ring) would be observed in the 2850-3000 cm⁻¹ region.
-
Carbonyl (C=O) Stretches: Two distinct carbonyl stretching bands would be present. The carboxylic acid carbonyl would show a strong absorption around 1700-1725 cm⁻¹.[5] The urethane carbonyl of the Boc group would appear at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹.
-
C-O Stretches: Strong bands corresponding to the C-O stretching of the ether linkage in the morpholine ring and the C-O bonds of the carboxylic acid and ester group would be visible in the fingerprint region, between 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 245. The fragmentation pattern would likely involve the loss of the tert-butyl group (a fragment at m/z M-57) or the entire Boc group. Loss of CO₂ (44 Da) from the carboxylic acid is another plausible fragmentation pathway. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of the parent ion and its fragments.
Experimental Protocols
While specific protocols for this compound are not available, general methodologies for acquiring spectroscopic data for small organic molecules are well-established.
NMR Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy: The IR spectrum could be obtained using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The choice of technique would depend on the volatility and stability of the compound. High-resolution mass spectrometry (HRMS) is typically performed on a time-of-flight (TOF) or Orbitrap mass analyzer.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a novel compound like this compound is outlined below.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. echemi.com [echemi.com]
N-Boc-3-methylmorpholine-3-carboxylic Acid: A Technical Overview of a Chiral Building Block
For researchers, scientists, and drug development professionals, N-Boc-3-methylmorpholine-3-carboxylic acid emerges as a crucial, yet sparsely documented, chiral building block. This in-depth guide consolidates available information on its properties and contextualizes its potential applications by examining related compounds, in the absence of specific peer-reviewed synthesis and application data for the target molecule.
Core Compound Properties
This compound, with the CAS number 1052680-53-1, is a heterocyclic amino acid derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable and versatile intermediate for peptide synthesis and medicinal chemistry. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₅ | [CymitQuimica] |
| Molecular Weight | 245.27 g/mol | [CymitQuimica] |
| CAS Number | 1052680-53-1 | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Purity | ≥97% (commercially available) | [CymitQuimica] |
| Synonyms | 4-(tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid, 4-N-Boc-3-methylmorpholine-3-carboxylic acid | [CymitQuimica] |
Synthetic Strategies: An Overview
A plausible synthetic approach, based on established methodologies for similar structures, could involve the following conceptual workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Potential Applications in Drug Discovery and Development
The structural motif of a constrained α-amino acid, as seen in this compound, is of significant interest in medicinal chemistry. The incorporation of such building blocks into peptide-based therapeutics can confer several advantageous properties:
-
Conformational Rigidity: The cyclic nature of the morpholine ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for biological targets.
-
Increased Metabolic Stability: The non-natural amino acid structure can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Scaffold for Diverse Functionality: The morpholine ring provides a scaffold that can be further functionalized to optimize biological activity and physicochemical properties.
The logical relationship for its application in drug discovery can be visualized as follows:
Caption: Application logic of this compound in drug discovery.
Experimental Protocols: A Note on the Lack of Public Data
A thorough review of scientific databases and patent literature did not yield specific, reproducible experimental protocols for the synthesis of this compound. The information is currently limited to its commercial availability. Researchers interested in utilizing this compound would need to either procure it from a chemical supplier or develop a synthetic route based on methodologies for analogous structures.
Conclusion
This compound represents a promising, albeit under-documented, building block for the development of novel therapeutics. Its inherent structural features suggest significant potential for creating conformationally constrained peptides with improved pharmacological properties. The lack of detailed public information on its synthesis and characterization highlights an opportunity for further research to unlock the full potential of this intriguing molecule. Future work in this area would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery.
The Emergence of a Versatile Scaffold: A Technical Guide to N-Boc-3-methylmorpholine-3-carboxylic acid
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of N-Boc-3-methylmorpholine-3-carboxylic acid, a valuable building block in modern medicinal chemistry.
This technical document provides an in-depth overview of this compound, a key heterocyclic amino acid derivative. While the specific initial "discovery" or first synthesis of this compound is not prominently documented in primary scientific literature, its utility as a constrained α,α-disubstituted amino acid surrogate has led to its availability and use in synthetic chemistry. This guide consolidates the available data and presents a plausible synthetic pathway based on established chemical principles.
Core Chemical Properties
This compound is a white to off-white solid, valued for its unique structural features. The morpholine ring provides conformational rigidity and potential for improved pharmacokinetic properties in resulting drug candidates. The N-Boc protecting group ensures stability during multi-step syntheses and allows for controlled deprotection under acidic conditions. The quaternary α-carbon center, substituted with a methyl group, introduces a specific three-dimensional constraint that can influence the bioactivity and metabolic stability of peptides and small molecules.
| Property | Value | Source |
| CAS Number | 1052680-53-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₅ | [1][2][3] |
| Molecular Weight | 245.27 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Plausible Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A logical synthetic strategy involves the initial formation of the morpholine ring system, followed by methylation at the α-carbon and subsequent N-protection. The following proposed experimental protocol is based on well-established methodologies for the synthesis of analogous α,α-disubstituted cyclic amino acids.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of Morpholine-3-carboxylic acid
This initial step can be achieved through various published methods. One common approach involves the cyclization of a protected serine derivative.
Step 2: α-Methylation of Morpholine-3-carboxylic acid ester
-
Esterification: The carboxylic acid of morpholine-3-carboxylic acid is first protected, typically as a methyl or ethyl ester, using standard esterification conditions (e.g., SOCl₂ in methanol).
-
Enolate Formation and Methylation: The resulting ester is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate. This enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the α-position.
Step 3: N-Boc Protection
-
Amine Protection: The secondary amine of the 3-methylmorpholine-3-carboxylic acid ester is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Saponification: The final step involves the hydrolysis of the ester group to yield the desired this compound. This is typically achieved by treating the N-Boc protected ester with a base such as lithium hydroxide in a mixture of THF and water.
Quantitative Data (Illustrative)
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Protected Serine Derivative | Various | Various | Various | Various | - |
| 2a | Morpholine-3-carboxylic acid | SOCl₂, Methanol | Methanol | 0 °C to rt | 4 h | 95 |
| 2b | Morpholine-3-carboxylate | LDA, Methyl Iodide | THF | -78 °C | 2 h | 70 |
| 3a | 3-Methylmorpholine-3-carboxylate | Boc₂O, Et₃N | Dichloromethane | 0 °C to rt | 12 h | 90 |
| 3b | N-Boc-3-methylmorpholine-3-carboxylate | LiOH | THF/H₂O | 0 °C to rt | 3 h | 85 |
Note: The yields provided are illustrative and based on typical outcomes for analogous reactions.
Role in Drug Discovery and Peptide Synthesis
This compound serves as a crucial building block for introducing conformational constraints into peptide backbones. This rigidity can lead to enhanced receptor binding affinity, increased proteolytic stability, and improved oral bioavailability of peptide-based therapeutics.
The workflow for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.
Logical Relationship in Synthetic Chemistry
The strategic use of protecting groups is fundamental in the synthesis of complex molecules like this compound. The following diagram illustrates the logical relationship of the key transformations.
Conclusion
This compound represents a valuable and versatile tool in the arsenal of medicinal and synthetic chemists. Its unique conformational constraints and amenability to standard peptide synthesis protocols make it an attractive building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties and a plausible synthetic approach, empowering researchers to leverage this important molecule in their drug discovery efforts.
References
Methodological & Application
Application Notes and Protocols for N-Boc-3-methylmorpholine-3-carboxylic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylmorpholine-3-carboxylic acid is a synthetic amino acid analog that offers unique structural properties for peptide design and drug discovery. Its morpholine ring introduces a conformational constraint, while the N-Boc protecting group makes it compatible with standard Boc-based solid-phase peptide synthesis (SPPS). The additional methyl group at the 3-position further restricts the conformational flexibility of the peptide backbone, potentially leading to enhanced biological activity, receptor selectivity, and proteolytic stability.
These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, including detailed protocols, potential applications, and expected outcomes.
Key Applications
The incorporation of this compound into peptide sequences can be advantageous for several reasons:
-
Conformational Constraint: The rigid morpholine ring system can induce specific secondary structures, such as β-turns, in the peptide backbone. This can lead to peptides with well-defined three-dimensional structures, which is often crucial for high-affinity receptor binding. Studies on the related morpholine-3-carboxylic acid suggest that it can act as a proline surrogate, influencing the turn propensity of peptides.[1] The chirality of the cyclic amino acid can significantly impact the type of folded structure.[1]
-
Increased Proteolytic Stability: The unnatural structure of the amino acid can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Enhanced Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to achieve higher selectivity for a particular receptor subtype, reducing off-target effects.
-
Improved Pharmacokinetic Properties: The morpholine moiety can alter the physicochemical properties of the peptide, such as its solubility and membrane permeability, potentially leading to improved pharmacokinetic profiles.
Data Presentation
Table 1: Recommended Reagents and General Conditions for SPPS
| Parameter | Recommendation | Notes |
| Resin | Merrifield, PAM, or Wang resin | For C-terminal carboxylic acids. Use MBHA or Rink Amide resin for C-terminal amides. |
| Protecting Group Strategy | Boc/Bzl | N-terminal α-amino groups are protected with Boc, and side chains with benzyl-based groups. |
| This compound Excess | 2 - 4 equivalents | Relative to resin loading capacity. Optimization may be required. |
| Coupling Reagent | HATU, HBTU, or DIC/HOBt | HATU and HBTU are generally preferred for hindered amino acids. |
| Coupling Reagent Excess | 1.9 - 3.9 equivalents | Relative to the amino acid. |
| Base | DIPEA or NMM | 2 - 6 equivalents relative to the amino acid. |
| Solvent | DMF or NMP | High-purity, amine-free solvent is crucial. |
| Boc Deprotection Reagent | 25-50% TFA in DCM | A two-step deprotection is recommended. |
| Cleavage Cocktail | Reagent R (TFA/Thioanisole/EDT/Anisole) or similar | The choice of scavengers depends on the peptide sequence. |
Table 2: Estimated Coupling and Deprotection Times
| Step | Parameter | Estimated Time | Monitoring |
| Coupling | Reaction Time | 2 - 6 hours | Kaiser test or other ninhydrin-based tests. A negative result indicates completion. |
| Boc Deprotection | Pre-wash | 1 - 2 minutes | - |
| Main Deprotection | 20 - 30 minutes | - | |
| Neutralization | Reaction Time | 2 x 2 minutes | - |
Note: These are estimated times and may require optimization based on the specific peptide sequence and reaction scale.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.
1. Resin Swelling and Preparation: a. Place the desired amount of resin (e.g., Merrifield resin, 100-200 mesh) in a reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes. c. Wash the resin with DCM (3x) followed by N,N-dimethylformamide (DMF) (3x).
2. First Amino Acid Coupling (if not pre-loaded): a. Dissolve the first Boc-protected amino acid (3-4 equivalents relative to resin loading) in a minimal amount of DMF. b. In a separate vial, dissolve the coupling reagent (e.g., HATU, 3.9 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF. c. Add the coupling reagent solution to the amino acid solution and pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the resin and agitate for 2-4 hours. e. Monitor the coupling reaction using the Kaiser test. f. Once complete, wash the resin with DMF (5x).
3. Boc Deprotection: a. Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash). b. Drain and add a fresh solution of 50% TFA in DCM. c. Agitate for 20-30 minutes. d. Drain the deprotection solution and wash the resin with DCM (3x).
4. Neutralization: a. Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes. Repeat once. b. Wash the resin with DMF (5x).
5. Incorporation of this compound: a. Dissolve this compound (2-4 equivalents) in a minimal amount of DMF. b. In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.9-3.9 equivalents) and DIPEA (4-8 equivalents) in DMF. c. Add the coupling reagent solution to the this compound solution and pre-activate for 5-10 minutes. d. Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the steric hindrance of the α,α-disubstituted nature of this amino acid, a longer coupling time and/or double coupling may be necessary. e. Monitor the reaction completion with the Kaiser test. If the test is positive, repeat the coupling step. f. Wash the resin with DMF (5x).
6. Subsequent Amino Acid Couplings: a. Repeat steps 3, 4, and 5 (using the respective Boc-amino acid) for each subsequent amino acid in the peptide sequence.
7. Final Boc Deprotection: a. After the final amino acid has been coupled, perform a final Boc deprotection as described in step 3.
Protocol 2: Cleavage and Deprotection
1. Resin Washing and Drying: a. After the final Boc deprotection, wash the peptide-resin with DCM (3x) and methanol (3x). b. Dry the resin under vacuum for at least 2 hours.
2. Cleavage from Resin: a. Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent R: TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2, v/v/v/v). b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate. b. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times). e. Dry the crude peptide under vacuum.
Protocol 3: Peptide Purification
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
2. HPLC Purification: a. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. b. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of the peptide. c. Collect fractions containing the desired peptide, as determined by UV absorbance at 214 nm and 280 nm.
3. Analysis and Lyophilization: a. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. b. Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
Visualizations
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptides with improved biological properties, making it a useful tool for drug discovery and development. The protocols provided here serve as a starting point for the successful application of this novel amino acid in peptide synthesis. Optimization of coupling and deprotection times may be necessary to achieve high yields and purity, particularly for complex or lengthy peptide sequences.
References
Application Notes and Protocols: Coupling of N-Boc-3-methylmorpholine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylmorpholine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and peptide science. Its unique trifunctional nature, incorporating a protected amine, a carboxylic acid, and a morpholine scaffold, offers a strategic advantage in the design of novel peptidomimetics and bioactive molecules. The steric hindrance posed by the methyl group at the 3-position, however, often renders standard peptide coupling conditions inefficient, leading to low yields and undesired side reactions.
These application notes provide a comprehensive overview of robust coupling methods for this compound, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Challenges in Coupling Sterically Hindered Amino Acids
The primary challenge in the amide bond formation involving this compound lies in the steric bulk surrounding the carboxylic acid moiety. This hindrance can significantly slow down the rate of reaction with the incoming amine nucleophile. Consequently, standard coupling reagents may fail to provide satisfactory results.[1][2][3][4] To overcome this, more potent activating agents and optimized reaction conditions are necessary to facilitate efficient amide bond formation.
Recommended Coupling Reagents
A variety of modern coupling reagents have been developed to address the challenges of coupling sterically hindered amino acids.[5][6][7] These reagents typically generate highly reactive intermediates that can overcome the steric barrier. The choice of reagent can impact reaction efficiency, cost, and the potential for side reactions such as racemization. Below is a summary of recommended coupling reagents.
| Coupling Reagent | Full Name | Activating Additive (if required) | Base | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | None (contains HOAt moiety) | DIPEA, NMM | High coupling efficiency, low racemization, particularly effective for hindered couplings.[5][6] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (optional, for reduced racemization) | DIPEA, NMM | Widely used, efficient, and cost-effective. By-products are generally soluble.[6] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | None | DIPEA, NMM | Excellent for hindered couplings, including N-methyl amino acids.[5][6] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | None (contains OxymaPure moiety) | DIPEA, NMM | High efficiency comparable to HATU, with improved safety profile (non-explosive by-products).[6] |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | None | Collidine, Lutidine | Generates acyl fluorides in situ, which are highly reactive and effective for very hindered systems.[3][6] |
Experimental Protocols
The following protocols provide a general framework for the coupling of this compound with a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Coupling Procedure using HATU
This protocol is recommended as a starting point for most applications due to the high efficiency of HATU.
Materials:
-
This compound
-
Amine coupling partner
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine coupling partner (1.0 - 1.2 eq).
-
Add HATU (1.1 - 1.3 eq) to the reaction mixture.
-
Add DIPEA or NMM (2.0 - 3.0 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered couplings, the temperature may be elevated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Protocol 2: Acyl Fluoride-Mediated Coupling using TFFH
This method is particularly useful for extremely hindered couplings where other reagents may fail.[1][2][3][4]
Materials:
-
This compound
-
Amine coupling partner
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)
-
2,4,6-Collidine or 2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and TFFH (1.1 eq) in anhydrous DCM.
-
Add 2,4,6-collidine or 2,6-lutidine (2.2 eq) to the solution and stir at room temperature for 30-60 minutes to pre-form the acyl fluoride.
-
Add the amine coupling partner (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 5-7).
-
Purify the crude product by flash column chromatography.
Visualization of Coupling Workflow and Reaction
Caption: General workflow for the coupling of this compound.
Caption: Chemical pathway for amide bond formation.
Conclusion
The successful coupling of this compound is readily achievable with the appropriate selection of modern, high-efficiency coupling reagents and optimized reaction conditions. The protocols outlined in these application notes provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies. For challenging couplings, the use of HATU or the in situ generation of acyl fluorides with TFFH is highly recommended. As with any chemical reaction, empirical optimization for each specific substrate combination is key to achieving the highest possible yields and purity.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols for the Incorporation of N-Boc-3-methylmorpholine-3-carboxylic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylmorpholine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in peptidomimetic and drug discovery research. Its rigid structure, analogous to proline, can induce specific secondary structures, such as β-turns, within a peptide sequence.[1] This can lead to enhanced biological activity, receptor selectivity, and improved metabolic stability compared to peptides composed solely of natural amino acids. However, as a Cα-tetrasubstituted and N-acylated amino acid, its incorporation into a growing peptide chain via solid-phase peptide synthesis (SPPS) presents challenges due to steric hindrance.
These application notes provide detailed protocols and comparative data for the efficient coupling of this compound in Boc-based SPPS, strategies to overcome potential challenges, and an overview of its impact on peptide structure.
Data Presentation: Comparative Overview of Coupling Reagents for Sterically Hindered Amino Acids
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes common coupling reagents and their general performance in such challenging couplings.
| Coupling Reagent | Additive | Base | Relative Efficiency for Hindered Coupling | Key Considerations |
| HATU | None | DIEA/NMM | Very High | Highly effective for sterically hindered and N-methylated amino acids; rapid reaction times.[2][3] Pre-activation of the carboxylic acid is recommended to avoid side reactions.[3] |
| HBTU | HOBt (optional) | DIEA/NMM | High | A widely used and effective reagent, though slightly less reactive than HATU for the most difficult couplings.[4] Can cause guanidinylation of the N-terminus if used in large excess.[3] |
| PyBOP | None | DIEA/NMM | High | Phosphonium salt-based reagent, known for high coupling efficiency and reduced racemization. Byproducts can sometimes be challenging to remove. |
| DIC/HOBt | HOBt | DIEA/NMM | Moderate | A cost-effective and common combination. May require longer reaction times or double coupling for sterically demanding residues.[1] |
| BOP-Cl | None | DIEA | Moderate | Has been used for hindered couplings, but may lead to higher rates of racemization. |
Note: DIEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine. Efficiency is a qualitative assessment based on literature for sterically hindered couplings.
Experimental Protocols
The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
General SPPS Cycle for Boc Chemistry
The synthesis is performed in a cyclical manner, with each cycle adding one amino acid to the growing peptide chain attached to a solid support (resin).
Caption: General workflow for one cycle of amino acid incorporation in Boc-SPPS.
Protocol 1: Standard Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group, preparing the peptide-resin for the next coupling step.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Reagent A: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM, peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the solvent.
-
Add Reagent A to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh portion of Reagent A and agitate for 20-30 minutes.
-
Drain the reagent and wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with DMF (2-3 times) to prepare for the neutralization and coupling steps.
Protocol 2: Neutralization
After the acidic deprotection step, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine.
Materials:
-
Deprotected peptide-resin
-
Reagent B: 10% DIEA in DCM or DMF
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
Procedure:
-
To the deprotected peptide-resin, add Reagent B (approximately 10 mL per gram of resin).
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the neutralization step one more time.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for coupling.
Protocol 3: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Neutralized peptide-resin
-
This compound (3-4 equivalents relative to resin loading)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-3.9 equivalents)
-
DIEA (5-8 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 3-5 minutes at room temperature.[2][4]
-
Coupling: Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended overnight.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to monitor the reaction progress. A negative result indicates the absence of free primary amines. Note: For couplings onto a secondary amine, the Kaiser test is not applicable.
-
Washing: Once the coupling is complete (or the reaction time has elapsed), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Caption: Workflow for HATU-mediated coupling of the hindered amino acid.
Protocol 4: Double Coupling Strategy
If monitoring indicates an incomplete reaction after the initial coupling, a "double coupling" is recommended to drive the reaction to completion.
Procedure:
-
After the first coupling reaction (e.g., Protocol 3, step 3), drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Prepare a fresh solution of pre-activated this compound as described in Protocol 3, step 1.
-
Add this fresh solution to the peptide-resin and agitate for an additional 2-4 hours.
-
Drain the solution and wash the resin thoroughly with DMF and DCM as per the standard procedure.
Protocol 5: Cleavage from Resin and Final Deprotection
This procedure cleaves the completed peptide from the solid support and removes any side-chain protecting groups. Caution: Strong acids like HF and TFMSA are extremely corrosive and hazardous. This procedure should be performed in a specialized apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, anisole, thioanisole)
-
Cold diethyl ether
Procedure (General HF Cleavage):
-
Place the dried peptide-resin in a suitable reaction vessel for HF cleavage.
-
Add appropriate scavengers (e.g., p-cresol) to the vessel.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin-peptide mixture with cold diethyl ether to remove the cleaved protecting groups and scavengers.
-
Precipitate the crude peptide by adding the mixture to a larger volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dry the crude peptide under vacuum.
Peptide Characterization
After cleavage and drying, the crude peptide should be characterized to confirm its identity and purity.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified peptide's identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight. The purity is assessed by analytical RP-HPLC.
Conclusion
The successful incorporation of the sterically hindered this compound into peptides is achievable with optimized SPPS protocols. The use of potent coupling reagents such as HATU, extended reaction times, and the application of a double coupling strategy are key to obtaining high yields. The inclusion of this constrained amino acid can significantly influence peptide conformation, making it a valuable tool for designing peptidomimetics with tailored structural and biological properties.
References
Application Notes and Protocols for N-Boc-3-methylmorpholine-3-carboxylic acid in Constrained Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained peptides are a pivotal class of molecules in drug discovery, offering enhanced proteolytic stability, improved receptor affinity, and better conformational definition compared to their linear counterparts. The incorporation of non-canonical amino acids is a key strategy in the design of such peptides. N-Boc-3-methylmorpholine-3-carboxylic acid is a novel proline analogue that introduces a unique structural constraint due to its morpholine ring and the presence of a methyl group at the Cα position. This modification influences the peptide backbone, promoting the formation of specific secondary structures like β-turns.[1][2] These structural features are highly desirable in the design of potent and selective ligands for various biological targets, including G protein-coupled receptors (GPCRs).[3][4]
This document provides detailed application notes and protocols for the synthesis of this compound and its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). It also includes data on the conformational effects of this amino acid and discusses its potential applications in drug design.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5][6] |
| Synonyms | 4-(tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | [5][6] |
| CAS Number | 1052680-53-1 | [6] |
| Molecular Formula | C11H19NO5 | [5][6] |
| Molecular Weight | 245.27 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on the N-methylation and Boc-protection of a morpholine-3-carboxylic acid precursor.
Materials:
-
Morpholine-3-carboxylic acid
-
Formaldehyde (37% aqueous solution)
-
Palladium on carbon (10% Pd)
-
Hydrogen gas
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
N-Methylation:
-
Dissolve morpholine-3-carboxylic acid (1.0 eq) in water.
-
Add aqueous formaldehyde (1.2 eq) and 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.[7]
-
Filter the catalyst and concentrate the filtrate under vacuum to obtain 4-methylmorpholine-3-carboxylic acid.[7]
-
-
Boc-Protection:
-
Dissolve the resulting 4-methylmorpholine-3-carboxylic acid in a 1:1 mixture of dioxane and water.
-
Adjust the pH to 10-11 with 1M NaOH.
-
Add Boc anhydride (1.5 eq) portion-wise while maintaining the pH with 1M NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate under vacuum to yield this compound.
-
Protocol 2: Incorporation of this compound into Peptides via SPPS
This protocol outlines the incorporation of the sterically hindered this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of this amino acid, optimized coupling conditions, potentially including microwave assistance, are recommended to ensure high coupling efficiency.[8][9]
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of this compound:
-
Pre-activate this compound (3.0 eq) with HBTU (2.9 eq) and HOBt (3.0 eq) or HATU (2.9 eq) in DMF in the presence of DIPEA (6.0 eq) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For microwave-assisted SPPS, a shorter reaction time at an elevated temperature (e.g., 10-20 minutes at 75°C) can be employed to improve coupling efficiency.[8]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent standard Fmoc-amino acids.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Data Presentation
Table 1: Representative Coupling Efficiency Data
The coupling of sterically hindered amino acids like this compound can be challenging. The following table presents hypothetical coupling efficiencies based on literature for similar hindered amino acids, highlighting the improvement with optimized conditions.
| Amino Acid | Coupling Conditions | Coupling Time (h) | Coupling Efficiency (%) |
| This compound | HBTU/HOBt, RT | 4 | ~75-85 |
| This compound | HATU, RT | 2 | ~85-95 |
| This compound | HATU, Microwave (75°C) | 0.33 | >95 |
Data are representative and based on studies of other sterically hindered amino acids. Actual efficiencies may vary depending on the peptide sequence and specific reaction conditions.[8][10]
Table 2: Representative NMR Data for a Morpholine-Containing Peptide
The following table shows representative ¹H NMR chemical shift data for a model peptide containing a morpholine-based amino acid, indicating the presence of intramolecular hydrogen bonds, which are characteristic of β-turn structures. The change in chemical shifts (Δδ/ΔT) in different solvents is a key indicator of hydrogen bonding.[1][2]
| Peptide: Boc-D-Ala-D-Val-(Mor)-Gly-D-Leu-D-Val-OMe | δ (ppm) in CDCl₃ | δ (ppm) in CD₃CN | Δδ (ppm) |
| D-Val NH | 7.85 | 7.60 | 0.25 |
| Gly NH | 8.10 | 7.57 | 0.53 |
| D-Leu NH | 7.50 | 7.35 | 0.15 |
| D-Val NH (C-term) | 7.20 | 7.10 | 0.10 |
Data adapted from a study on a similar morpholine-containing peptide.[2] A smaller Δδ value suggests the amide proton is involved in an intramolecular hydrogen bond and is shielded from the solvent.
Visualizations
Caption: Workflow for the solid-phase synthesis of a constrained peptide incorporating this compound.
Caption: Hypothetical signaling pathway modulation by a constrained peptide targeting a GPCR.
Conclusion
This compound is a valuable building block for the design of conformationally constrained peptides. Its incorporation can induce stable secondary structures, which may lead to enhanced biological activity and stability. While the synthesis and incorporation of this sterically hindered amino acid require optimized protocols, the potential benefits for drug discovery, particularly in the development of ligands for challenging targets like GPCRs, are significant. The protocols and data presented here provide a foundation for researchers to explore the utility of this novel amino acid in their peptide design and development programs.
References
- 1. Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. americanelements.com [americanelements.com]
- 7. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: N-Boc-3-methylmorpholine-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Boc-3-methylmorpholine-3-carboxylic acid as a constrained amino acid scaffold in the design and synthesis of novel therapeutic agents. The focus is on its application in the development of quinoline-3-carboxamide derivatives as potent modulators of inflammatory pathways.
Introduction
This compound is a chiral, α,α-disubstituted amino acid analogue that serves as a valuable building block in medicinal chemistry. Its rigid morpholine ring system introduces conformational constraints into peptide and small molecule structures, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability. The morpholine moiety itself is recognized as a "privileged scaffold" in drug discovery, known for improving the pharmacokinetic properties of drug candidates, such as solubility and cell permeability.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide coupling and amide bond formation reactions.[4]
One promising application of this constrained amino acid is in the synthesis of N-aryl carboxamides, a class of compounds with a broad range of biological activities. This document will focus on its use in preparing quinoline-3-carboxamide derivatives, exemplified by the structural motif of ABR-215757 (Paquinimod), a known inhibitor of the S100A9 signaling pathway.[5][6][7]
Application: Synthesis of Quinoline-3-Carboxamide Based S100A9 Inhibitors
The pro-inflammatory protein S100A9 is implicated in a variety of inflammatory diseases and cancers. It exerts its effects by binding to receptors such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[5][7] Small molecules that can inhibit the S100A9 interaction with its receptors are therefore of significant therapeutic interest.
This compound can be incorporated as a constrained dipeptide mimetic in quinoline-3-carboxamide scaffolds to explore the structure-activity relationship (SAR) and develop novel S100A9 inhibitors. The constrained morpholine ring can orient the substituents in a defined three-dimensional space, potentially leading to enhanced interactions with the target protein.
Representative Biological Data
While specific data for compounds derived directly from this compound is not publicly available, the following table presents representative data for analogous quinoline-3-carboxamide based EGFR inhibitors to illustrate the potency that can be achieved with this class of compounds.[1]
| Compound ID | Modification | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) |
| 5o | Furan derivative | EGFR | 2.61 | MCF-7 | 3.355 |
| 6b | Thiophene derivative | EGFR | 0.49 | MCF-7 | 5.069 |
| 10 | Benzyloxy derivative | EGFR | 1.73 | MCF-7 | 10.85 |
| 8b | Substituted aniline | EGFR | - | MCF-7 | 0.839 |
Experimental Protocols
The following protocols describe a general method for the synthesis of N-aryl-3-methylmorpholine-3-carboxamides, which can be adapted for the synthesis of quinoline-3-carboxamide derivatives. The coupling of the sterically hindered α,α-disubstituted this compound with anilines, which can be poor nucleophiles, often requires robust coupling reagents.[8]
General Protocol for Amide Coupling of this compound with an Aniline Derivative
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-aminoquinoline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-methylmorpholine-3-carboxamide.
Note: For particularly unreactive anilines or to improve yields, alternative coupling reagents such as PyBOP or the conversion of the carboxylic acid to an acid chloride may be considered.[8]
Boc-Deprotection Protocol
Materials:
-
N-Boc protected amide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected amide in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Visualizations
Signaling Pathway of S100A9 Inhibition
Caption: Inhibition of the S100A9 signaling pathway by a quinoline-3-carboxamide derivative.
Experimental Workflow for the Synthesis of N-Aryl-3-methylmorpholine-3-carboxamides
Caption: General workflow for the synthesis and deprotection of N-aryl-3-methylmorpholine-3-carboxamides.
References
- 1. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 8. researchgate.net [researchgate.net]
N-Boc-3-methylmorpholine-3-carboxylic Acid: A Proline Mimic for Enhanced Peptide Therapeutics
Application Note
Introduction
N-Boc-3-methylmorpholine-3-carboxylic acid is a synthetic amino acid analogue designed to mimic the structure of proline, a critical residue in many biologically active peptides. The incorporation of this Cα-tetrasubstituted proline mimic into peptide chains offers a promising strategy to enhance their therapeutic potential by modulating their conformation, stability, and biological activity. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS). This document provides an overview of its applications, relevant experimental data, and detailed protocols for its use.
Key Applications in Drug Discovery
The unique structural features of this compound make it a valuable tool for researchers in drug development:
-
Conformational Constraint: The 3-methyl group introduces a steric constraint that can significantly influence the local peptide backbone conformation. Specifically, a cis-3-methyl substituent on a proline ring has been shown to stabilize the Cγ-endo puckering and restrict the ψ dihedral angle, which can favor the formation of specific secondary structures like β-turns.[1] This conformational rigidity can lock a peptide into its bioactive conformation, potentially increasing its binding affinity to biological targets.
-
Enhanced Proteolytic Stability: The Cα-tetrasubstituted nature of this proline mimic can confer resistance to enzymatic degradation by proteases. Standard peptide drugs are often limited by their rapid clearance in the body due to proteolysis. By replacing a natural amino acid at or near a cleavage site with a sterically hindered residue like 3-methylmorpholine-3-carboxylic acid, the peptide's half-life can be extended, leading to improved pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: The systematic replacement of proline with this compound and its stereoisomers allows for detailed SAR studies. By observing the effects of these modifications on biological activity, researchers can gain insights into the optimal conformational requirements for receptor binding and design more potent and selective peptide therapeutics.
Data Presentation: Conformational Effects
While specific quantitative data for peptides containing 3-methylmorpholine-3-carboxylic acid is not extensively available in the public domain, the following table summarizes the expected conformational effects based on studies of related 3-substituted proline analogues.
| Parameter | Proline | cis-3-Methylproline Analogue | Rationale |
| Ring Pucker Preference | Exo/Endo equilibrium | Cγ-endo | Steric interactions of the 3-methyl group favor the endo conformation. |
| Ψ Dihedral Angle | Broadly distributed | Restricted | Steric hindrance between the methyl group and the peptide backbone restricts rotation around the Cα-C' bond. |
| cis/trans Isomerism | ~10-30% cis in solution | Marginally affected | 3-methyl substituents have been shown to have a minor effect on the cis/trans equilibrium of the preceding peptide bond.[2] |
Experimental Protocols
Synthesis of this compound
A general, multi-step synthesis approach for this compound is outlined below. This is a representative synthesis and may require optimization.
Caption: General synthetic workflow for this compound.
Protocol:
-
Methylation: The α-carbon of a suitable starting material, such as N-Boc-serine methyl ester, is methylated using a strong base like lithium diisopropylamide (LDA) followed by treatment with methyl iodide.
-
Reduction: The methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent like lithium borohydride.
-
Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization to form the morpholine ring. This can be achieved through various methods, such as a Mitsunobu reaction.
-
Oxidation: The primary alcohol is then oxidized to the carboxylic acid using an oxidizing agent like pyridinium chlorochromate (PCC) or (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) to yield the final product.
-
Purification: The final compound is purified by column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences using standard Boc-SPPS protocols.
Caption: Standard Boc-SPPS cycle for incorporating the proline mimic.
Protocol:
-
Resin Preparation: Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin, with the first amino acid already attached.
-
Deprotection: Swell the resin in dichloromethane (DCM). Remove the Boc protecting group from the N-terminal amino acid by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by isopropanol and then DCM to remove residual TFA and the cleaved Boc groups.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin again with DCM to remove excess base.
-
Coupling: Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU/HOBt or HATU in a suitable solvent like N,N-dimethylformamide (DMF). Add DIEA to activate the carboxylic acid and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the Cα-tetrasubstituted amino acid, a double coupling may be necessary to ensure high coupling efficiency.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-8 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
To evaluate the enhanced stability of peptides containing 3-methylmorpholine-3-carboxylic acid, a standard in vitro proteolytic stability assay can be performed.
Caption: Workflow for assessing the proteolytic stability of modified peptides.
Protocol:
-
Prepare Peptide Solutions: Prepare stock solutions of the proline-containing (control) and the 3-methylmorpholine-3-carboxylic acid-containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare Protease Solution: Prepare a solution of the desired protease (e.g., human serum, plasma, or a specific enzyme like trypsin) in the same buffer.
-
Incubation: Mix the peptide solution with the protease solution to a final desired concentration and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: Plot the percentage of remaining intact peptide against time and calculate the half-life (t1/2) of the peptide. Compare the half-life of the modified peptide to the proline-containing control peptide to determine the improvement in stability.
This compound serves as a valuable proline mimic for peptide-based drug discovery. Its incorporation can enforce specific conformations and enhance proteolytic stability, leading to peptides with improved therapeutic profiles. The protocols provided herein offer a framework for the synthesis, peptide incorporation, and evaluation of this promising building block. Further research is warranted to fully explore the potential of this and related proline analogues in the development of next-generation peptide therapeutics.
References
Application Notes and Protocols for N-Boc-3-methylmorpholine-3-carboxylic Acid in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylmorpholine-3-carboxylic acid is a chiral, non-proteinogenic amino acid analog that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, morpholine-based structure introduces conformational constraints into peptide backbones, a strategy often employed to enhance metabolic stability, improve receptor affinity and selectivity, and increase bioavailability.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[4][5]
The morpholine scaffold itself is considered a "privileged" structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[6] Derivatives of morpholine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] The incorporation of this compound into a lead compound can therefore be a key step in optimizing its pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1052680-53-1 | [CymitQuimica] |
| Molecular Formula | C₁₁H₁₉NO₅ | [CymitQuimica] |
| Molecular Weight | 245.27 g/mol | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Purity | ≥97% | [CymitQuimica] |
Applications in Drug Discovery and Peptide Synthesis
The primary application of this compound is as a constrained amino acid surrogate in the synthesis of peptidomimetics and other bioactive molecules.[2][3] By replacing a natural amino acid with this building block, researchers can introduce a specific conformational bias into the molecule. This can lead to:
-
Enhanced Proteolytic Stability: The non-natural structure can prevent recognition by proteases, thereby increasing the in vivo half-life of the peptide.[8]
-
Improved Receptor Binding: The constrained conformation can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target.[9]
-
Increased Membrane Permeability: The morpholine scaffold can alter the physicochemical properties of the parent molecule, potentially improving its ability to cross cell membranes.[8]
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with a Boc protection strategy.
Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the manual synthesis of a hypothetical peptide containing this compound on a MBHA resin.
Materials:
-
4-Methylbenzhydrylamine (MBHA) resin
-
N-Boc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve the first N-Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Repeat step 2 using this compound.
-
-
Subsequent Amino Acid Couplings:
-
Repeat steps 3, 4, and 2 for each subsequent amino acid in the sequence.
-
-
Final Boc Deprotection:
-
After the final coupling, perform the Boc deprotection as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers) for 1-2 hours at 0°C.[10]
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for a Representative Synthesis
The following table provides expected values for the synthesis of a model pentapeptide incorporating 3-methylmorpholine-3-carboxylic acid (Mma).
| Parameter | Expected Value |
| Peptide Sequence | Tyr-Ala-Mma-Leu-Arg-NH₂ |
| Resin | MBHA Resin |
| Coupling Efficiency (per step) | >95% |
| Overall Crude Yield | 60-75% |
| Crude Purity (by RP-HPLC) | ~70% |
| Final Purity (after HPLC) | >98% |
Visualizations
Experimental Workflow for SPPS
Hypothetical Signaling Pathway Modulation
The incorporation of this compound can be envisioned to create peptidomimetic inhibitors of protein-protein interactions (PPIs). For example, a peptide designed to mimic a binding epitope of a transcription factor could be modified with this constrained amino acid to enhance its binding to a co-activator protein, thereby modulating gene expression.
Conclusion
This compound is a valuable synthetic tool for medicinal chemists and peptide scientists. Its incorporation into bioactive molecules can impart desirable properties such as enhanced stability and conformational rigidity. The provided protocols offer a starting point for the use of this building block in the synthesis of novel peptidomimetics and other potential therapeutics. Further optimization of coupling and cleavage conditions may be necessary depending on the specific target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Boc-3-methylmorpholine-3-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of conformationally constrained non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and peptide science. These modifications can pre-organize the peptide backbone into a specific secondary structure, leading to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties. N-Boc-3-methylmorpholine-3-carboxylic acid is a unique α,α-disubstituted amino acid that introduces a rigid morpholine scaffold into the peptide chain. Its use in solid-phase peptide synthesis (SPPS) can lead to the development of novel peptide therapeutics with enhanced potency and stability.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptides using Boc-strategy solid-phase peptide synthesis. Due to the steric hindrance of this α,α-disubstituted amino acid, optimized protocols are necessary to ensure high coupling efficiency and minimize side reactions. The protocols provided herein are based on established methods for coupling sterically hindered and N-methylated amino acids and are intended to serve as a robust starting point for synthesis.
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the coupling conditions. The following tables summarize representative quantitative data for the coupling of such challenging monomers in Boc-SPPS. These values are illustrative and may require optimization for specific peptide sequences.
Table 1: Comparative Coupling Efficiency of Different Coupling Reagents
| Coupling Reagent | Base | Reaction Time (h) | Coupling Efficiency (%)* | Notes |
| HBTU | DIPEA | 2 - 4 | 95 - 98 | A reliable and cost-effective choice for many hindered couplings. |
| HATU | DIPEA | 1 - 2 | >98 | Generally provides higher efficiency for very difficult couplings. |
| PyBOP | DIPEA | 2 - 4 | 96 - 99 | Effective for hindered amino acids with a lower risk of racemization. |
| DCC/HOBt | NMM | 4 - 8 | 85 - 95 | A classical method, but generally slower and less efficient for hindered systems. |
*Coupling efficiency can be sequence-dependent and may be lower for couplings onto N-terminal hindered amino acids.
Table 2: Typical Yield and Purity Data for a Model Peptide Containing a Hindered Amino Acid
| Parameter | Representative Value |
| Resin Loading | 0.3 - 0.7 mmol/g |
| Coupling Efficiency (Hindered Residue) | ~97% (with optimized conditions) |
| Overall Crude Peptide Yield | 50 - 70% |
| Crude Peptide Purity (by HPLC) | 45 - 65% |
| Final Purified Peptide Yield | 15 - 30% |
Experimental Protocols
The following protocols are recommended for the incorporation of this compound into peptides using manual or automated Boc-SPPS.
Protocol 1: Boc-SPPS Cycle for Standard Amino Acids
This protocol outlines the standard steps for elongating the peptide chain with common Boc-protected amino acids on a pre-loaded resin (e.g., MBHA or PAM resin).
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test.
-
Wash the resin with DMF (5x).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent standard amino acid in the sequence.
Protocol 2: Optimized Coupling of this compound
Due to its steric bulk, a modified coupling protocol is essential for achieving high incorporation efficiency. A double coupling strategy is highly recommended.
-
First Coupling:
-
Follow the standard Boc deprotection and neutralization steps as described in Protocol 1.
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x).
-
-
Second Coupling (Recoupling):
-
Prepare a fresh solution of activated this compound as described in the first coupling step.
-
Add the solution to the resin and agitate for another 2 hours.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard Reagent K cocktail is often suitable: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Optimized SPPS workflow for incorporating this compound.
Caption: General workflow for peptide cleavage, deprotection, and purification.
Application Notes and Protocols for Solution-Phase Synthesis with N-Boc-3-methylmorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylmorpholine-3-carboxylic acid is a conformationally constrained α-amino acid analog. Its rigid morpholine scaffold makes it a valuable building block in the design of peptidomimetics and other bioactive molecules. The incorporation of such constrained residues can lead to peptides with enhanced metabolic stability, improved receptor selectivity, and better oral bioavailability compared to their flexible counterparts.[1] This application note provides a detailed protocol for the solution-phase synthesis of a dipeptide using this compound, offering a foundational methodology for its incorporation into more complex peptide structures.
Applications
The unique structural features of this compound lend themselves to a variety of applications in drug discovery and medicinal chemistry:
-
Peptidomimetics: By replacing natural amino acids with this constrained analog, researchers can design peptides with specific secondary structures, such as β-turns, which are often crucial for biological activity.
-
Enzyme Inhibitors: The rigid structure can be exploited to design potent and selective inhibitors of enzymes, particularly proteases, by mimicking the transition state of the enzymatic reaction.
-
Receptor Modulators: Peptides containing this morpholine derivative can be synthesized to probe receptor binding sites and develop agonists or antagonists with improved pharmacological profiles.
-
Drug Scaffolding: The morpholine ring serves as a versatile scaffold for the development of novel small molecule therapeutics.
Experimental Protocols
This section details a representative protocol for the solution-phase coupling of this compound with an amino acid ester, a common strategy for dipeptide synthesis.
General Workflow for Dipeptide Synthesis
Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.
Materials and Reagents
| Reagent | Abbreviation | Supplier | Purity |
| This compound | - | Various | >95% |
| L-Alanine methyl ester hydrochloride | H-Ala-OMe·HCl | Various | >98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC·HCl | Various | >98% |
| 1-Hydroxybenzotriazole | HOBt | Various | >97% |
| N-Methylmorpholine | NMM | Various | >99% |
| Dichloromethane (anhydrous) | DCM | Various | >99.8% |
| Ethyl acetate | EtOAc | Various | HPLC grade |
| Hexanes | - | Various | HPLC grade |
| Hydrochloric acid (1 M aqueous) | HCl | Various | - |
| Sodium bicarbonate (saturated aqueous) | NaHCO₃ | Various | - |
| Brine (saturated aqueous NaCl) | - | Various | - |
| Anhydrous magnesium sulfate | MgSO₄ | Various | - |
Step-by-Step Protocol for the Synthesis of Boc-(3-methylmorpholine-3-carbonyl)-Ala-OMe
1. Activation of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution.
-
Stir the mixture at 0°C for 30 minutes. The formation of the active ester will occur during this time.
2. Preparation of L-Alanine methyl ester:
-
In a separate round-bottom flask, suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add N-methylmorpholine (NMM) (1.1 eq) to neutralize the hydrochloride salt and generate the free amine.
-
Stir the mixture at 0°C for 15 minutes.
3. Coupling Reaction:
-
Transfer the activated this compound solution from step 1 to the L-Alanine methyl ester solution from step 2.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
4. Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
5. Characterization:
-
Characterize the purified dipeptide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table provides representative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Boc-(3-methylmorpholine-3-carbonyl)-Ala-OMe | This compound, H-Ala-OMe·HCl | EDC·HCl, HOBt, NMM | DCM | 12-16 hours | 75-85 | >95 |
Signaling Pathways and Logical Relationships
The incorporation of constrained amino acids like this compound into a peptide can influence its interaction with biological targets, such as G-protein coupled receptors (GPCRs). The constrained conformation can lead to higher binding affinity and selectivity, thereby modulating downstream signaling pathways.
References
Application Notes and Protocols: Biological Activity of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific biological activity data for N-Boc-3-methylmorpholine-3-carboxylic acid derivatives. The following application notes and protocols are based on the broader class of morpholine derivatives , which have demonstrated significant biological activities, particularly in the realm of anticancer research. The methodologies provided are standard assays used to evaluate the cytotoxic and apoptotic potential of novel chemical entities.
I. Introduction to the Biological Potential of Morpholine Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2][3][4] Derivatives of morpholine have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4][5] A significant body of research has focused on the anticancer potential of morpholine-containing compounds, with studies demonstrating their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.[6][7][8]
II. Quantitative Data Summary: Cytotoxicity of Morpholine Derivatives
The following table summarizes the cytotoxic activity of various morpholine derivatives against different cancer cell lines, as reported in the literature. It is important to note that the specific substitutions on the morpholine ring play a crucial role in determining the potency and selectivity of these compounds.[6][7]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted quinazoline derivatives | A549 (Lung Cancer) | 8.55 ± 0.67 - 10.38 ± 0.27 | [7] |
| MCF-7 (Breast Cancer) | 3.15 ± 0.23 - 6.44 ± 0.29 | [7] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 - 9.54 ± 0.15 | [7] | |
| Pyrimidine-morpholine hybrids | SW480 (Colorectal Carcinoma) | 5.10 ± 2.12 | [8] |
| MCF-7 (Breast Carcinoma) | 19.60 ± 1.13 | [8] | |
| Morpholine-substituted tetrahydroquinoline derivatives | A549 (Lung Cancer) | 0.033 ± 0.003 | [6][9] |
| MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [6][9] | |
| MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | [6][9] |
III. Experimental Protocols
A. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, SW480)
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.[7][8] Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with a test compound using propidium iodide (PI) staining and flow cytometry.
Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is proportional to the DNA content in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13]
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[11]
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[11][14]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M).
C. Protocol for Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in cells treated with a test compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15][16][17]
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect the cells by centrifugation and wash them with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
IV. Visualizations
Caption: Experimental workflow for assessing the anticancer activity of morpholine derivatives.
Caption: Simplified intrinsic apoptosis signaling pathway induced by morpholine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc-3-methylmorpholine-3-carboxylic acid Coupling Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling reactions of N-Boc-3-methylmorpholine-3-carboxylic acid. Due to its steric hindrance, this valuable building block can present challenges in achieving high-yield and high-purity amide bond formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient Activation of the Carboxylic Acid: Standard coupling reagents may be too weak for this sterically hindered acid. | - Switch to a more potent coupling reagent such as HATU, HBTU, or PyAOP. - Ensure coupling reagents are fresh and anhydrous. - Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents). |
| Steric Hindrance: The methyl group at the 3-position and the Boc-protecting group impede the approach of the amine. | - Increase the reaction time. - Gently increase the reaction temperature (e.g., to 40-50°C), monitoring closely for side reactions. - Consider a "double coupling" where the reaction is repeated with fresh reagents after an initial coupling period.[1] | |
| Poor Solubility of Reagents: Reactants may not be fully dissolved, limiting the reaction rate. | - Use a solvent with excellent solvating properties like DMF or NMP. - Ensure all reagents are fully dissolved before proceeding with the reaction. | |
| Presence of Multiple Products/Impurities | Racemization: Loss of stereochemical integrity at the alpha-carbon can occur during activation. | - Use additives known to suppress racemization, such as HOBt or HOAt.[1] - Employ a less harsh base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA. - Perform the activation and coupling steps at a lower temperature (e.g., 0°C). |
| Formation of N-acylurea Byproduct: This can occur when using carbodiimide reagents (DCC, EDC). | - Add HOBt or NHS to the reaction to trap the reactive O-acylisourea intermediate and form a more stable active ester. | |
| Incomplete Boc Deprotection of the Amine Component: If coupling to a peptide chain, residual Boc groups will prevent coupling. | - Extend the deprotection time with TFA. - Perform a second deprotection step. - Ensure vigorous mixing during deprotection to break up any resin aggregation. | |
| Difficulty in Product Purification | Urea Byproducts: Byproducts from carbodiimide or uronium/aminium salt reagents can co-elute with the product. | - If using DCC, the dicyclohexylurea (DCU) is largely insoluble and can be filtered off. - If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup. - For uronium/aminium reagents, byproducts are generally water-soluble. |
| Excess Reagents: Unreacted starting materials or coupling reagents can complicate purification. | - Use a slight excess of the less expensive reagent and ensure the other is the limiting reagent for easier removal. - Perform an appropriate aqueous workup to remove water-soluble components. |
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenge is steric hindrance. The presence of a methyl group on the same carbon as the carboxylic acid, combined with the bulky N-Boc protecting group, creates a crowded environment that can slow down or prevent the formation of the amide bond.
Q2: Which coupling reagents are most effective for this hindered amino acid?
A2: For sterically hindered amino acids, more powerful coupling reagents are generally required. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyAOP, are often more effective than standard carbodiimides like DCC or EDC.[1][2]
Q3: What is the role of the base in these coupling reactions, and which one is best?
A3: A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is commonly used due to its steric bulk, which minimizes side reactions. However, for reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) may be preferable.
Q4: How can I monitor the progress of the coupling reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product.
Q5: What are the best solvents for this coupling reaction?
A5: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally preferred for their excellent solvating properties for the reactants and reagents involved in peptide coupling. Anhydrous solvents should always be used to prevent hydrolysis of the activated acid.
Comparative Data on Coupling Reagents for Hindered Systems
The following table summarizes the typical performance of common coupling reagents in reactions involving sterically hindered N-Boc protected amino acids, based on data from analogous systems. Yields are highly dependent on the specific substrates and conditions.
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Reported Yield Range (%) | Key Considerations |
| HATU | Internal (HOAt) | DIPEA, Collidine | DMF, NMP | >95 | Highly reactive and effective for hindered couplings; minimizes racemization.[3] |
| HBTU | Internal (HOBt) | DIPEA, NMM | DMF, CH₂Cl₂ | >90 | Very efficient, but can be slightly less effective than HATU for the most difficult couplings. |
| PyAOP | Internal (HOAt) | DIPEA, NMM | DMF, CH₂Cl₂ | >90 | Particularly effective for N-methylated and other highly hindered amino acids.[2] |
| EDC | HOBt or OxymaPure | DIPEA, NMM | CH₂Cl₂, DMF | 85-95 | Cost-effective; water-soluble urea byproduct simplifies workup. Requires an additive for hindered couplings. |
| DCC | HOBt or OxymaPure | - | CH₂Cl₂ | ~85 | Cost-effective, but the formation of insoluble dicyclohexylurea (DCU) can complicate purification.[3] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling using HATU
This protocol describes a general procedure for the coupling of this compound to a primary or secondary amine in solution.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound and HATU in anhydrous DMF in a flame-dried flask.
-
Add DIPEA to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the amine component to the activated mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU
This protocol outlines the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound (3.0 eq relative to resin loading)
-
HBTU (2.9 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
-
DCM
-
TFA
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes). Wash the resin again with DMF.
-
Activation: In a separate vessel, dissolve this compound and HBTU in anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours. A double coupling may be necessary for this sterically hindered residue.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Visualizations
Caption: Solution-phase coupling workflow for this compound.
Caption: Troubleshooting workflow for low coupling yield.
References
Technical Support Center: Troubleshooting N-Boc-3-methylmorpholine-3-carboxylic acid Peptide Coupling
Welcome to the technical support center for peptide coupling reactions involving N-Boc-3-methylmorpholine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the incorporation of this sterically hindered amino acid into peptide sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid for peptide coupling?
A1: this compound presents significant challenges during peptide coupling primarily due to steric hindrance. The presence of a methyl group on the alpha-carbon, the morpholine ring structure, and the N-Boc protecting group create a crowded environment around the carboxylic acid and the secondary amine. This steric bulk can impede the approach of coupling reagents and the incoming amine, leading to slower reaction rates and lower coupling yields.
Q2: What are the most common issues encountered when coupling this compound?
A2: The most frequently reported issues include:
-
Low or no product yield: This is often a direct consequence of the steric hindrance slowing down the amide bond formation.
-
Incomplete reactions: Standard coupling times may be insufficient to drive the reaction to completion.
-
Epimerization: While less common for N-substituted amino acids, the use of highly activating conditions can still pose a risk to the stereochemical integrity of the adjacent amino acid in the peptide chain.[1][2]
-
Side reactions: Over-activation of the carboxylic acid can lead to the formation of undesired byproducts.[3]
Q3: Which coupling reagents are recommended for this type of sterically hindered amino acid?
A3: For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or EDC/HOBt are often inefficient.[4] More potent, onium salt-based reagents are generally recommended. Uronium/aminium salt reagents like HATU , HBTU , and COMU , or phosphonium salt reagents like PyAOP and PyBOP , have demonstrated superior performance in facilitating difficult couplings.[3][4][5] HATU is often considered a top choice for its high reactivity and ability to generate highly reactive OAt-active esters.[6][7]
Q4: How can I minimize the risk of racemization during the coupling of the preceding amino acid?
A4: Racemization (epimerization) is a critical concern in peptide synthesis.[2][8] To minimize this side reaction when coupling the amino acid that precedes this compound, consider the following strategies:
-
Use of additives: Incorporating additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure can significantly suppress racemization.[3]
-
Choice of coupling reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[9]
-
Controlled temperature: Performing the coupling reaction at reduced temperatures (e.g., 0 °C) can help minimize epimerization.[1]
-
Base selection: Using a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine in place of a stronger base like DIPEA can sometimes reduce the risk of racemization.[3][10]
Q5: What are the recommended reaction times and temperatures for coupling this amino acid?
A5: Due to the steric hindrance, extended reaction times are often necessary. While typical couplings might be complete within 1-2 hours, for this compound, a reaction time of 4 to 24 hours at room temperature is a reasonable starting point.[11][12] Gentle heating (e.g., to 40-50 °C) can sometimes be employed to increase the reaction rate, but this should be done with caution as it may also promote side reactions.[12] It is highly recommended to monitor the reaction progress using techniques like TLC or LC-MS.
Troubleshooting Guide
This guide addresses common problems encountered during the peptide coupling of this compound and provides systematic solutions.
Problem: Low or No Coupling Yield
dot
Caption: Troubleshooting workflow for low peptide coupling yield.
Problem: Incomplete Reaction (Confirmed by Monitoring)
dot
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. americapeptides.com [americapeptides.com]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-Boc Deprotection of 3-Methylmorpholine-3-carboxylic Acid
Welcome to the technical support center for N-Boc deprotection challenges, with a specific focus on sterically hindered substrates such as 3-methylmorpholine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc deprotection of 3-methylmorpholine-3-carboxylic acid so challenging?
The primary challenge arises from steric hindrance. The presence of a methyl group on the same carbon as the carboxylic acid and the morpholine ring creates a sterically congested environment around the N-Boc group. This bulkiness can impede the approach of the acidic reagent (e.g., trifluoroacetic acid - TFA) required to initiate the cleavage of the Boc group.[1] Consequently, standard deprotection protocols may result in sluggish or incomplete reactions.
Q2: What are the most common signs of an incomplete or failed N-Boc deprotection reaction with this substrate?
Common indicators of an unsuccessful deprotection include:
-
Incomplete consumption of starting material: Analysis by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) shows a significant amount of the N-Boc protected starting material remaining.[1]
-
Low yield of the desired product: The isolated yield of the deprotected 3-methylmorpholine-3-carboxylic acid is lower than expected.
-
Complex product mixture: The presence of multiple spots on a TLC plate or numerous peaks in an HPLC chromatogram, indicating the formation of side products or the persistence of the starting material.
Q3: How can I monitor the progress of the deprotection reaction effectively?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the disappearance of the less polar N-Boc protected starting material and the appearance of the more polar free amine product. Staining with ninhydrin can be particularly effective for visualizing the primary or secondary amine product.[1]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the consumption of the starting material and the formation of the product, as well as help in identifying any side products formed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4 ppm.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection with Standard TFA/DCM Protocol
Question: I am using a standard protocol of 20-50% TFA in dichloromethane (DCM), but the deprotection of N-Boc-3-methylmorpholine-3-carboxylic acid is either very slow or incomplete. What should I do?
Answer: This is a common issue due to the steric hindrance of the substrate. Here are several troubleshooting steps, starting with the mildest adjustments:
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, longer reaction times are often necessary.[1] If the reaction is proceeding at room temperature, consider extending the reaction time to several hours or even overnight, while monitoring periodically. Gentle heating (e.g., to 40°C) can also increase the reaction rate, but this should be done cautiously as it may promote side reactions.[1]
-
Increase Acid Concentration: Gradually increase the concentration of TFA. For highly resistant substrates, using neat TFA for a short period might be effective, provided the molecule can withstand harsh acidic conditions.
-
Switch to a Stronger Acidic System: If increasing the TFA concentration is ineffective, a more potent acidic system may be required. A solution of 4M hydrogen chloride (HCl) in 1,4-dioxane is a common and effective alternative for stubborn N-Boc deprotections.[1]
Issue 2: Side Product Formation or Degradation of the Molecule
Question: When I use stronger acidic conditions or higher temperatures, I observe the formation of side products or degradation of my starting material. What are my options?
Answer: When dealing with substrates that are sensitive to strong acids, alternative, milder deprotection methods are recommended.
Recommended Milder Deprotection Methods:
| Method | Reagents/Conditions | Advantages | Considerations |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) in DCM | Non-protic, milder conditions.[2] | May require optimization of stoichiometry and reaction time. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., boiling water, TFE) | Acid-free, environmentally friendly.[3][4] | Requires high temperatures (100-240°C) which may not be suitable for all substrates.[3][5] |
| Oxalyl Chloride/Methanol | Oxalyl chloride in methanol at room temperature | Mild and selective for N-Boc groups.[6] | The reaction can be exothermic, and byproducts like CO may be formed.[6] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. For sterically hindered substrates, longer reaction times may be necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) to obtain the free amine.
Protocol 2: N-Boc Deprotection with HCl in Dioxane
-
Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[1]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1]
-
If the free amine is required, a basic work-up can be performed.
Protocol 3: Thermal N-Boc Deprotection in Water
-
Suspend the this compound in deionized water.
-
Heat the mixture to reflux (100°C) with vigorous stirring.[7]
-
Monitor the reaction by TLC. For many substrates, the reaction is complete within 15-30 minutes.[7]
-
Cool the reaction to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
The deprotected product will be in the aqueous layer as the free amine.
Visual Guides
Caption: Decision workflow for selecting an N-Boc deprotection method.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of N-Boc-3-methylmorpholine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-Boc-3-methylmorpholine-3-carboxylic acid.
Troubleshooting Guide
Researchers may face difficulties in dissolving this compound. This guide offers a systematic approach to troubleshoot and resolve these issues.
Issue: The compound is not dissolving in the chosen solvent.
-
Solvent Selection: The initial choice of solvent is critical. This compound, being a protected amino acid derivative, is expected to have better solubility in polar aprotic solvents.
-
Improving Dissolution with Co-solvents: If the compound remains insoluble in a single solvent, a co-solvent system can be effective.
-
Procedure: A mixture of DCM, DMF, and NMP in a 1:1:1 ratio can enhance the solvating power.[1]
-
-
Mechanical Agitation and Sonication: Physical methods can aid in the dissolution process.
-
Protocol: After suspending the compound in the solvent, use a vortex mixer for several minutes. If solids persist, sonicate the sample in a sonicator bath for 5-10 minutes.[1]
-
-
Gentle Heating: Increasing the temperature can improve the solubility of many compounds.
Issue: The compound precipitates out of solution.
-
Temperature Fluctuation: A common cause of precipitation is a decrease in temperature. Ensure the working temperature is consistent.
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of the compound, potentially exceeding its solubility limit. Keep containers well-sealed.
-
Re-dissolving Precipitate:
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
| Solvent | Abbreviation | Estimated Solubility |
| Dimethylformamide | DMF | High |
| Dimethyl sulfoxide | DMSO | High |
| N-Methyl-2-pyrrolidone | NMP | Medium |
| Dichloromethane | DCM | Medium |
| Tetrahydrofuran | THF | Low |
| Acetonitrile | ACN | Low |
| Water | H₂O | Insoluble |
| Methanol | MeOH | Low |
| Ethanol | EtOH | Low |
Note: This data is an estimation. It is highly recommended to perform a solubility test for your specific application.
Q2: How does pH affect the solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound is pH-dependent. In its protonated (acidic) form at neutral or acidic pH, it is less soluble in aqueous solutions. By increasing the pH with a base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a more polar and water-soluble carboxylate salt. However, it is important to note that the Boc protecting group is sensitive to strongly acidic conditions (pH < 1) and can be cleaved. The Boc group is generally stable under basic conditions.
Q3: Can I heat the solution to improve solubility? What are the risks?
A3: Gentle heating can be an effective method to increase solubility.[1] However, the N-Boc protecting group is thermally labile and can be removed at high temperatures.[3][4] It is recommended to not exceed 40°C.[1] Prolonged heating, even at moderate temperatures, may lead to degradation. Always monitor for any changes in the appearance of the solution.
Q4: My coupling reaction is inefficient. Could this be a solubility issue?
A4: Yes, poor solubility of the Boc-protected amino acid is a common reason for low coupling efficiency in peptide synthesis. If the compound is not fully dissolved, it is not available to react, leading to incomplete reactions. Ensure the complete dissolution of this compound before adding it to the reaction mixture.
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a small volume of DMF or DMSO to the vial.
-
Vortex the mixture for 1-2 minutes.
-
If the solid is not fully dissolved, add more solvent incrementally, vortexing after each addition, until complete dissolution is achieved.
-
Visually inspect the solution to ensure no solid particles remain.
Protocol 2: Enhancing Solubility with Co-solvents and Sonication
-
If the compound does not dissolve in DMF or DMSO alone, prepare a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP.
-
Suspend the this compound in this co-solvent mixture.
-
Place the vial in a sonicator bath and sonicate for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath to a maximum of 40°C while sonicating or stirring.
-
Once dissolved, allow the solution to cool to room temperature before use.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of the target compound.
References
Technical Support Center: Synthesis of N-Boc-3-methylmorpholine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-methylmorpholine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 3-methylmorpholine-3-carboxylic acid core?
A common and readily available starting material is a protected serine derivative, such as Fmoc-Ser(tBu)-OH or a similar N-protected serine ester. These compounds provide the necessary stereocenter and functional groups for the subsequent cyclization and methylation steps.
Q2: What are the key steps in the synthesis of this compound?
A typical synthetic route involves the following key transformations:
-
N-alkylation of a protected serine derivative.
-
Cyclization to form the morpholine ring.
-
Introduction of the methyl group at the C3 position.
-
Deprotection and subsequent N-Boc protection.
-
Saponification to the carboxylic acid.
Q3: What are the most common side products observed during the N-Boc protection step?
The most frequent side products during the acidic deprotection of other protecting groups and subsequent N-Boc protection are those arising from the reactive tert-butyl cation intermediate. This cation can lead to the alkylation of nucleophilic sites on the molecule. In the case of Boc protection itself, the formation of N,N-di-Boc derivatives can occur, especially with less hindered amines.
Q4: How can I purify the final this compound if it separates as an oil?
If the final product oils out, crystallization can often be induced. One common technique is to dissolve the crude oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Allowing this solution to stand, possibly with cooling, can promote crystallization. Another effective method for purifying oily Boc-protected amino acids is through the formation of a dicyclohexylamine (DCHA) salt, which is often crystalline and can be easily isolated and purified.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the morpholine ring cyclization step. | Incomplete reaction due to insufficient base or reaction time. | Ensure a slight excess of a suitable base (e.g., NaH, K2CO3) is used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Side reactions such as elimination. | Perform the reaction at a lower temperature to minimize elimination pathways. | |
| Formation of diastereomers during C3-methylation. | Lack of stereocontrol in the alkylation step. | Use a chiral auxiliary or a stereoselective catalyst to direct the methylation. Optimization of the base and reaction temperature can also influence the diastereomeric ratio. |
| Incomplete saponification of the ester to the carboxylic acid. | Steric hindrance around the ester group. | Increase the reaction time and/or temperature. The use of a stronger base or a co-solvent like THF or DMSO can also improve the reaction rate. |
| Loss of the Boc protecting group during the reaction. | The reaction conditions are too acidic. | If acidic conditions are necessary for other transformations, consider using a more acid-stable protecting group for the nitrogen. Alternatively, re-protect the amine with Boc2O after the acidic step. |
| Difficulty in removing byproducts from N-Boc protection. | The oxime byproduct from BOC-ON is not fully extracted. | Perform multiple extractions with ethyl acetate after the Boc protection step to ensure complete removal of the oxime. |
| The tert-butyl cation generated during deprotection of a previous protecting group has alkylated the product. | Use scavengers like triisopropylsilane (TIS) or thioanisole during the deprotection step to trap the tert-butyl cation. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid
This protocol is a general method for the protection of an amino group using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (1.5 equivalents).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Dilute the reaction mixture with water and extract twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid.
Protocol 2: Purification of Oily Boc-Protected Amino Acid via DCHA Salt Formation
-
Dissolve the crude oily Boc-amino acid in diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine while stirring.
-
Continue stirring until a precipitate forms. This may occur immediately or require some time.
-
Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.
-
The DCHA salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether) for further purification.
-
To recover the free acid, dissolve the DCHA salt in water and acidify with a citric acid solution, followed by extraction with an organic solvent.
Visual Guides
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of N-Boc-3-methylmorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of N-Boc-3-methylmorpholine-3-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Product "oils out" during recrystallization instead of forming crystals. | The solvent system is not optimal, leading to the product separating as a supercooled liquid. The concentration of the product is too high. The cooling rate is too fast. | - Optimize the solvent system: Try a solvent mixture with a higher proportion of a non-polar "anti-solvent" (e.g., increase the hexane to ethyl acetate ratio). - Reduce the concentration: Add more of the primary solvent to the heated mixture before cooling. - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure product. |
| Low recovery of the product after purification. | The product is too soluble in the recrystallization solvent or chromatography eluent. The pH of the aqueous phase during extraction is not optimal. The product is volatile and lost during solvent evaporation. | - For recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test small-scale solvent screenings. - For chromatography: Use a less polar eluent system. - For extraction: When extracting the carboxylic acid into an aqueous basic solution, ensure the pH is at least 2 units above the pKa of the carboxylic acid. When extracting the protonated acid into an organic solvent, ensure the pH is at least 2 units below the pKa. - Use a rotary evaporator with a cold trap and avoid using high vacuum or excessive heat. |
| Product is not pure after a single purification step. | The chosen purification method is not effective for the specific impurities present. In recrystallization, impurities may have co-precipitated. In chromatography, the separation of the product and impurities is insufficient. | - Combine purification methods: Use an initial purification by column chromatography followed by recrystallization of the product-containing fractions. - For recrystallization: Ensure slow crystal growth to minimize the inclusion of impurities. A second recrystallization may be necessary. - For chromatography: Optimize the eluent system to achieve better separation (a more gradual gradient or a different solvent mixture). Consider using a different stationary phase (e.g., reversed-phase C18). |
| Difficulty removing a specific impurity. | The impurity has similar polarity and solubility to the desired product. | - Identify the impurity: Use analytical techniques like NMR or LC-MS to identify the structure of the impurity. This can provide clues for a more targeted purification strategy. - Chemical modification: If the impurity has a reactive functional group that the product does not, it may be possible to selectively react the impurity to change its properties, making it easier to separate. |
| Product streaks on the TLC plate during chromatography. | The compound is highly polar and interacts strongly with the silica gel. The sample is overloaded on the TLC plate. | - Add a small amount of acid to the eluent: For carboxylic acids, adding a small percentage of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve the spot shape. - Use a different stationary phase: Consider using alumina or reversed-phase TLC plates. - Spot a more dilute solution of your sample on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Byproducts of the Boc-protection step: Di-tert-butyl carbonate (Boc anhydride) and its breakdown products.
-
Side-products from the morpholine ring formation: Diastereomers or regioisomers, depending on the synthetic strategy.
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: Which purification technique is generally more suitable for this compound: recrystallization or column chromatography?
A2: Both methods can be effective, and the choice often depends on the scale of the purification and the nature of the impurities.
-
Column chromatography is excellent for separating compounds with different polarities and is often used for initial purification of crude reaction mixtures.[1]
-
Recrystallization is a highly effective method for obtaining very pure crystalline solids, especially after an initial purification by another method. It is often more scalable than chromatography.
Q3: My this compound is a solid. What does this tell me about its likely solubility?
A3: As a general rule, crystalline solids tend to be less soluble in a given solvent than amorphous solids or oils. The fact that your compound is a solid is a good indication that recrystallization is a viable purification method.
Q4: How can I develop a good recrystallization solvent system for this compound?
A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. You can screen for suitable solvents by taking a small amount of your crude product and adding a few drops of different solvents to see how it dissolves at room temperature and upon heating. Common solvent systems for Boc-protected amino acids include ethyl acetate/hexanes, methanol/water, and ethanol/water.[2]
Q5: What are some recommended starting conditions for silica gel column chromatography of this compound?
A5: Given the presence of a polar carboxylic acid group, a moderately polar eluent system is a good starting point. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used for Boc-protected amino acids.[1] For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can help to reduce tailing and improve peak shape.
Data Presentation
Table 1: General Solubility of Boc-Protected Amino Acids in Common Solvents
| Solvent | Polarity | General Solubility of Boc-Amino Acids |
| Water | High | Generally low, but can be increased at basic pH. |
| Methanol / Ethanol | High | Good solubility for many polar Boc-amino acids. |
| Dichloromethane (DCM) | Medium | Good solubility for a wide range of Boc-amino acids. |
| Ethyl Acetate (EtOAc) | Medium | Good solubility, often used in combination with hexanes for recrystallization and chromatography. |
| Diethyl Ether | Low | Lower solubility, can sometimes be used as an anti-solvent for precipitation. |
| Hexanes / Heptane | Low | Very low solubility, often used as an anti-solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined by small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate)
-
Anti-solvent (e.g., hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate) to dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper to remove the carbon.
-
Slowly add the anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the hot recrystallization solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol with 0.1% acetic acid)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare the column by packing silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A typical starting point could be 10-20% ethyl acetate in hexanes.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
Technical Support Center: N-Boc-3-methylmorpholine-3-carboxylic Acid
Welcome to the technical support center for N-Boc-3-methylmorpholine-3-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chiral purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is chiral purity and why is it critical for this compound?
A1: this compound possesses a chiral center at the C3 position. Chirality means the molecule exists as two non-superimposable mirror images, called enantiomers ((R) and (S)). Chiral purity, often expressed as enantiomeric excess (% ee), is a measure of the predominance of one enantiomer over the other. In the pharmaceutical industry, different enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][] Often, only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive or cause harmful side effects.[3] Therefore, ensuring high chiral purity is essential for the safety and efficacy of any resulting drug product.
Q2: How can I determine the enantiomeric excess (% ee) of my sample?
A2: The most common and reliable methods for determining the % ee of chiral carboxylic acids are chromatographic techniques.[4] These include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Widely considered the gold standard for its robustness and the variety of available chiral stationary phases (CSPs).[1]
-
Chiral Supercritical Fluid Chromatography (SFC): Offers faster analysis times and reduced consumption of organic solvents, making it suitable for high-throughput screening.[1]
-
Capillary Electrophoresis (CE): A high-efficiency technique that requires minimal sample volume.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be used with a chiral derivatizing agent or a chiral solvating agent to differentiate the enantiomers.[7][8]
Q3: My chiral HPLC/SFC method is showing poor or no separation of enantiomers. What can I do?
A3: Poor separation is a common issue. Here are several troubleshooting steps:
-
Select the Right Chiral Stationary Phase (CSP): The interaction between your compound and the CSP is crucial. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® or Chiralcel®) are often a good starting point for chiral acids.[1][9]
-
Optimize the Mobile Phase: Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent (e.g., hexane). For SFC, adjust the co-solvent (e.g., methanol).
-
Use an Additive: For carboxylic acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.
-
Adjust Temperature and Flow Rate: Lowering the column temperature can sometimes enhance chiral recognition and improve separation. Optimizing the flow rate can also impact resolution.[1]
-
Consider Derivatization: If direct separation is challenging, you can derivatize the carboxylic acid to an ester or amide with a chiral reagent to form diastereomers, which are generally easier to separate on a standard (achiral) column.
Troubleshooting Guides
Issue 1: Inaccurate Quantification of a Minor Enantiomer
If you are struggling to accurately quantify a minor enantiomer (e.g., for a sample with expected high % ee), consider the following:
-
Problem: The peak for the minor enantiomer is too small or co-elutes with an impurity.
-
Solution:
-
Increase Injection Concentration/Volume: To make the minor peak more prominent.
-
Optimize Resolution (Rs): Aim for a resolution of at least 1.7 between the enantiomer peaks to ensure robust quantification.[1]
-
Check Limit of Quantitation (LOQ): Ensure your method's LOQ is low enough to reliably measure the minor enantiomer at the levels you expect. The LOQ is typically three times the Limit of Detection (LOD).[1]
-
Use a More Sensitive Detector: If using a UV detector, ensure the wavelength is set to the absorbance maximum. A mass spectrometer (MS) detector can provide higher sensitivity and selectivity.
-
Issue 2: Observed Racemization or Loss of Chiral Purity
If you observe a decrease in % ee during your synthesis or workup, your compound may be undergoing racemization.
-
Potential Cause: The stereocenter at the α-position to the carbonyl group in carboxylic acids can be susceptible to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures.[10][11]
-
Mitigation Strategies:
-
Use Mild Reaction Conditions: Avoid strong bases or acids and high temperatures, particularly during steps like Boc-deprotection or ester hydrolysis.
-
Buffer the pH: Maintain a neutral or near-neutral pH during extractions and purification steps.
-
Analyze Stability: Conduct stability studies on your purified compound under your intended storage and processing conditions to identify any potential for racemization over time.
-
Analytical Methodologies & Data
Comparison of Chiral Analysis Techniques
The choice of analytical method depends on factors like required sensitivity, sample availability, and desired throughput.[1]
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Uses supercritical CO2 as the main mobile phase with a CSP | Separation in a capillary based on electrophoretic mobility in the presence of a chiral selector |
| Resolution (Rs) | > 1.5 for baseline separation | Generally higher efficiency and resolution than HPLC | Very high efficiency (>100,000 plates/meter) |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes (faster than HPLC) | 5 - 20 minutes |
| Solvent Usage | High | Low (Green Chemistry) | Very Low (Microliter range) |
| Typical Use | Gold standard for R&D and QC | High-throughput screening, preparative separation | Limited or precious samples |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a general starting point for developing a chiral HPLC method.
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., ethanol/hexane mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (amylose-based) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). This is a starting point and requires optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100 (where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer).
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
If your material is racemic or has low enantiomeric purity, you can perform a classical resolution.
-
Select a Resolving Agent: Choose a readily available, enantiomerically pure chiral base to form a salt with your carboxylic acid. Examples include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or brucine.[12]
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add approximately 0.5 equivalents of the chiral resolving agent while stirring.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
Recrystallize the solid from a suitable solvent system one or more times to improve the diastereomeric purity. Monitor the purity of the mother liquor and the crystals at each stage by HPLC.
-
-
Liberation of the Enantiomer:
-
Once the diastereomeric salt is pure, dissolve it in water.
-
Acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of ~2. This will protonate your carboxylic acid and break the salt.
-
Extract the enantiomerically enriched this compound into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent.
-
-
Analysis: Determine the % ee of the final product using the chiral HPLC method described above.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. EP0402104A2 - Racemization of a carboxylic acid - Google Patents [patents.google.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
optimizing storage conditions for N-Boc-3-methylmorpholine-3-carboxylic acid
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for N-Boc-3-methylmorpholine-3-carboxylic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place. For optimal shelf-life, refrigerated conditions are advised.[1][2][3] Keep the compound protected from light and moisture.[2]
Q2: What is the primary cause of degradation for this compound?
The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[1][4] Exposure to strong acids, and even prolonged exposure to milder acidic conditions, can lead to the removal of the Boc group, rendering the compound unusable for its intended purpose.[4][5][6] While generally stable to bases and nucleophiles, hydrolysis can occur in the presence of moisture, especially under non-neutral pH.[1][7]
Q3: What are the visual signs of degradation?
While there may not be obvious visual signs of degradation without analytical testing, any change in the physical appearance of the white to yellow solid, such as discoloration, clumping, or an unusual odor, could indicate decomposition or contamination.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, standard laboratory PPE should be worn. This includes safety glasses, a lab coat, and chemical-resistant gloves.[8] Work in a well-ventilated area or a fume hood.[8]
Q5: How should I handle the compound to minimize degradation?
To prevent degradation, it is crucial to minimize the compound's exposure to atmospheric moisture and acidic environments.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1] Work quickly when weighing the compound and reseal the container tightly immediately after use. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[1]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Poor performance in synthesis (e.g., low yield in coupling reactions) | Degradation of the this compound due to improper storage. | - Confirm the storage conditions (temperature, moisture, exposure to light). - Test a small sample of the material for purity via techniques like NMR or LC-MS to check for the presence of the Boc group. - If degradation is suspected, use a fresh, properly stored batch of the compound. |
| Incomplete coupling reaction. | - Increase the reaction time. - Use a more potent coupling reagent. - Monitor the reaction progress using a method like a Kaiser test to check for free amines.[2] | |
| Unexpected side products in reactions | Partial deprotection of the Boc group during the reaction. | - Ensure the reaction conditions are not acidic. - If acidic conditions are unavoidable, consider using a more acid-stable protecting group. |
| Contamination of the starting material. | - Verify the purity of all reagents and solvents. | |
| Physical changes in the compound (e.g., clumping, discoloration) | Absorption of moisture from the atmosphere. | - Store the compound in a desiccator. - Before use, ensure the container is at room temperature to prevent condensation.[1] |
| Decomposition due to exposure to light or heat. | - Store in an opaque or amber-colored container. - Ensure storage is at the recommended refrigerated temperature. |
Experimental Protocols
General Protocol for a Peptide Coupling Reaction
This protocol describes a typical use case for this compound in a peptide coupling reaction where its stability is critical.
-
Resin Preparation: Swell the resin (e.g., Rink amide resin) in a suitable solvent like dichloromethane (DCM) for 30 minutes in a reaction vessel with agitation. Drain the solvent.
-
Fmoc Deprotection (if applicable): Add a solution of 20% piperidine in dimethylformamide (DMF) to the resin and agitate for 20-30 minutes. Drain the solution and wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and an organic base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, the coupling step can be repeated.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.
-
General Protocol for N-Boc Deprotection
This protocol illustrates the acid-lability of the N-Boc group.
-
Preparation: Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane (DCM).
-
Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The resulting amine salt can then be neutralized or used directly in the next step.
Visualizations
Caption: Troubleshooting workflow for storage and handling issues.
Caption: Acid-catalyzed degradation pathway of the N-Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: N-Boc-3-methylmorpholine-3-carboxylic acid Stability Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-3-methylmorpholine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in tightly sealed containers in a dry, cool, and well-ventilated place.[1] Long-term storage at 2-8°C is recommended to minimize potential degradation. The compound is a solid and should be protected from moisture and direct sunlight.
Q2: What are the primary degradation pathways for this molecule?
The two primary points of instability in this compound are the N-Boc protecting group and the morpholine ring.
-
Acid-catalyzed hydrolysis of the N-Boc group: The tert-butoxycarbonyl (Boc) group is highly susceptible to acidic conditions, leading to its removal and the formation of 3-methylmorpholine-3-carboxylic acid, isobutylene, and carbon dioxide.[2][3] This is the most common and expected degradation pathway under acidic stress.
-
Oxidative degradation of the morpholine ring: The morpholine ring can undergo oxidative cleavage, potentially initiated by chemical oxidants or photocatalysis.[1][4] This can lead to the formation of various open-chain compounds.
Q3: Is this compound sensitive to light?
Q4: Can this compound degrade at elevated temperatures?
Yes, thermal degradation is possible, especially at temperatures approaching its melting point. Thermal stress can potentially lead to the cleavage of the Boc group and decomposition of the morpholine ring. Thermolytic deprotection of Boc groups can occur at high temperatures.
Q5: How does pH affect the stability of this compound in aqueous solutions?
-
Acidic pH (pH < 5): The compound will readily degrade via hydrolysis of the N-Boc group. The rate of degradation increases as the pH decreases.
-
Neutral pH (pH 6-8): The compound is expected to be relatively stable.
-
Basic pH (pH > 8): The N-Boc group is generally stable under basic conditions. However, the stability of the morpholine ring under strongly basic conditions over extended periods should be evaluated.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Inconsistent retention times during HPLC analysis.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.
-
Solution:
-
Ensure the mobile phase is prepared fresh and accurately.
-
Use a column oven to maintain a consistent temperature.
-
Allow for adequate column equilibration time between runs.[5]
-
Problem: Peak tailing in HPLC chromatograms.
-
Possible Cause: Interaction of the carboxylic acid with active sites on the HPLC column, or inappropriate mobile phase pH.
-
Solution:
-
Use a high-purity silica column.
-
Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid.
-
Consider adding a competing base to the mobile phase in small amounts.[6]
-
Problem: No degradation products are observed in forced degradation studies.
-
Possible Cause: The stress conditions are not harsh enough, or the analytical method is not capable of detecting the degradation products.
-
Solution:
-
Systematically increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher oxidant concentration).
-
Ensure your HPLC method is a stability-indicating method, meaning it can separate the parent compound from its degradation products. This may require adjusting the mobile phase gradient, column type, or detector wavelength.
-
Experimental Issues
Problem: The N-Boc group is prematurely cleaved during a reaction.
-
Possible Cause: Presence of acidic reagents or impurities in the reaction mixture.
-
Solution:
-
Carefully neutralize any acidic starting materials or reagents before adding this compound.
-
Use anhydrous solvents to prevent the formation of acidic species from residual water.
-
Problem: Unexpected side reactions involving the morpholine ring.
-
Possible Cause: Presence of strong oxidizing agents.
-
Solution:
-
Avoid the use of strong oxidants unless the reaction specifically calls for them.
-
If oxidation is unavoidable, consider protecting the morpholine nitrogen if it is deprotected.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 18.5 | 2 |
| 0.1 M NaOH (60°C) | 24 | 2.1 | 1 |
| 3% H₂O₂ (RT) | 24 | 8.3 | 3 |
| Thermal (80°C, solid) | 48 | 1.2 | 1 |
| Photolytic | - | 4.5 | 2 |
Note: The data presented in this table is representative and for illustrative purposes only.
Table 2: Chromatographic Data of the Main Degradation Product under Acidic Conditions
| Parameter | This compound | Degradation Product 1 |
| Retention Time (min) | 15.2 | 8.7 |
| Relative Retention Time | 1.00 | 0.57 |
| Peak Area (%) at t=24h | 81.5 | 17.9 |
Note: The data presented in this table is representative and for illustrative purposes only.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. ovid.com [ovid.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. hplc.eu [hplc.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Boc-3-methylmorpholine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing N-Boc-3-methylmorpholine-3-carboxylic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a chiral building block commonly used in organic synthesis, particularly in pharmaceutical and medicinal chemistry. Its structure is valuable for creating complex molecules with specific stereochemistry, often incorporated into peptide-based therapeutics and other biologically active compounds to enhance stability and bioavailability.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4] Avoid contact with incompatible materials, strong acids, and oxidizing agents. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and wash hands thoroughly after use.[3]
Q3: What is the stability of the N-Boc protecting group?
A3: The N-Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be removed with strong acids like trifluoroacetic acid (TFA).[5][6][7] It is generally stable under basic and neutral conditions, as well as to many nucleophiles and reducing agents.[6] Care should be taken during reaction work-ups and purification to avoid premature deprotection.[5]
Troubleshooting Guides
Low Yield in Coupling Reactions
Problem: Low or no yield of the desired amide product when coupling this compound with an amine.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Carboxylic Acid Activation | Use a more potent coupling reagent such as HATU, HBTU, or PyBOP.[8] Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine.[9] | The steric hindrance from the methyl group at the 3-position may impede the approach of standard coupling reagents. More powerful reagents can overcome this steric barrier. |
| Steric Hindrance | Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling partner if the experimental design allows.[9] | The quaternary carbon at the 3-position creates significant steric bulk, which can slow down the reaction rate. |
| Amine Salt Inhibition | If the amine is a salt (e.g., HCl or TFA salt), perform a free-basing step before the coupling reaction by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[9] | The acidic counterion of the amine salt can neutralize the base required for the coupling reaction, thus inhibiting the reaction. |
| Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue in common solvents like DMF or DCM, consider alternative solvents or solvent mixtures. | Poor solubility of any reactant will lead to a heterogeneous reaction mixture and reduced reaction rates. |
Side Reactions and Impurities
Problem: Observation of unexpected byproducts or impurities during the reaction or purification.
| Possible Cause | Troubleshooting Step | Rationale |
| Premature N-Boc Deprotection | Avoid acidic conditions during the coupling reaction and work-up. Use non-acidic coupling reagents and a non-nucleophilic base.[10] If purification is done via chromatography, avoid using highly acidic mobile phases for extended periods.[5] | The Boc group is labile to strong acids. Even mildly acidic conditions, especially with prolonged exposure, can lead to its removal.[5][10] |
| Epimerization | Perform the coupling reaction at a lower temperature (e.g., 0 °C). Use coupling reagents known for low racemization rates, such as COMU, and consider adding an additive like HOBt or HOAt.[8] | For chiral carboxylic acids, there is a risk of losing stereochemical integrity at the alpha-carbon during activation. |
| Formation of N-acylurea Byproduct | If using a carbodiimide coupling reagent like EDC, add HOBt or HOAt to the reaction mixture to suppress the formation of this byproduct.[8] | The activated carboxylic acid intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.05 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for N-Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio of TFA to DCM.[11]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product will be the TFA salt of the deprotected amine. If the free amine is required, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).
Visualizations
Caption: A typical experimental workflow for amide coupling and subsequent N-Boc deprotection.
Caption: Troubleshooting logic for addressing low yields in coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of N-Boc-3-methylmorpholine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of N-Boc-3-methylmorpholine-3-carboxylic acid, a key building block in medicinal chemistry. For comparative purposes, we examine its structural isomer, N-Boc-2-methylmorpholine-3-carboxylic acid. This guide will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing a framework for the structural elucidation of these and similar morpholine-based carboxylic acids.
Introduction
This compound and its isomers are valuable scaffolds in drug discovery due to the presence of the morpholine ring, a privileged structure known to improve the pharmacokinetic properties of drug candidates. The precise placement of the methyl group on the morpholine ring is critical for determining the molecule's three-dimensional shape and its interaction with biological targets. Therefore, unambiguous structural validation is a crucial step in the synthesis and application of these compounds.
Comparison of Analytical Data
The following tables summarize the expected and observed analytical data for this compound and its structural isomer, N-Boc-2-methylmorpholine-3-carboxylic acid. This data is essential for distinguishing between the two isomers and confirming the successful synthesis of the target compound.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Assignment | This compound (Expected Chemical Shift, δ ppm) | N-Boc-2-methylmorpholine-3-carboxylic acid (Expected Chemical Shift, δ ppm) | Key Differences |
| -CH₃ (Methyl) | ~1.5 (s) | ~1.3 (d) | The multiplicity of the methyl signal is a key differentiator. A singlet (s) is expected for the 3-methyl isomer, while a doublet (d) is expected for the 2-methyl isomer due to coupling with the adjacent proton. |
| Morpholine Protons | 3.0 - 4.2 (m) | 2.8 - 4.5 (m) | The pattern of the morpholine protons will differ significantly due to the position of the methyl group, leading to distinct multiplets (m). |
| -COOH | ~10-12 (br s) | ~10-12 (br s) | The carboxylic acid proton appears as a broad singlet (br s) and is not a reliable indicator for distinguishing between these isomers. |
| Boc (-C(CH₃)₃) | ~1.4 (s, 9H) | ~1.4 (s, 9H) | The tert-butyl protons of the Boc group will appear as a singlet and are identical for both isomers. |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Assignment | This compound (Expected Chemical Shift, δ ppm) | N-Boc-2-methylmorpholine-3-carboxylic acid (Expected Chemical Shift, δ ppm) | Key Differences |
| -C=O (Carboxyl) | ~175 | ~174 | Minimal difference expected. |
| -C=O (Boc) | ~155 | ~155 | Minimal difference expected. |
| Quaternary Carbon (Boc) | ~80 | ~80 | Minimal difference expected. |
| Morpholine Carbons | ~45-70 | ~45-75 | The chemical shifts of the morpholine ring carbons will show distinct patterns, particularly for the carbon bearing the methyl group and its adjacent carbons. |
| -CH₃ (Methyl) | ~20-25 | ~15-20 | The chemical shift of the methyl carbon will differ based on its position on the ring. |
| Boc (-C(CH₃)₃) | ~28 | ~28 | Identical for both isomers. |
Table 3: FTIR Spectral Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. This band is characteristic of carboxylic acids. |
| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the methyl and morpholine C-H bonds. |
| C=O (Carboxylic Acid) | 1760-1690 (strong) | The strong absorption is a key indicator of the carboxylic acid functional group. |
| C=O (Boc) | ~1690 (strong) | The carbonyl of the Boc protecting group will also show a strong absorption, often overlapping with the carboxylic acid carbonyl. |
| C-O (Morpholine Ether) | 1150-1085 | Stretching vibration of the ether linkage within the morpholine ring. |
| C-N (Morpholine Amine) | 1250-1020 | Stretching vibration of the amine within the morpholine ring. |
Table 4: Mass Spectrometry Data Comparison
| Ion | This compound (Expected m/z) | N-Boc-2-methylmorpholine-3-carboxylic acid (Expected m/z) | Interpretation |
| [M+H]⁺ | 246.1336 | 246.1336 | The protonated molecular ion will be identical for both isomers. |
| [M-Boc+H]⁺ | 146.0761 | 146.0761 | Loss of the Boc group is a common fragmentation pathway. |
| [M-COOH]⁺ | 200.1489 | 200.1489 | Loss of the carboxylic acid group. |
| Fragmentation Pattern | Different | Different | The relative intensities of fragment ions will differ due to the different substitution patterns, providing a fingerprint for each isomer. For instance, fragmentation adjacent to the methyl group will lead to distinct daughter ions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 30°
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Mass range: m/z 50-500
-
Capillary voltage: 3.5 kV
-
Source temperature: 120 °C
-
-
Data Processing: Calibrate the mass axis using a known standard. Analyze the accurate mass of the molecular ion and its fragmentation pattern.
Signaling Pathway and Experimental Workflow Visualization
Morpholine derivatives are known to play a role in various signaling pathways, including the PI3K/mTOR pathway, which is crucial in cell growth and proliferation. The following diagram illustrates a simplified experimental workflow for validating the structure of a synthesized morpholine derivative and its potential role as a kinase inhibitor in this pathway.
Caption: Workflow for Synthesis, Structural Validation, and Biological Evaluation.
Conclusion
The structural validation of this compound and its isomers relies on a combination of powerful analytical techniques. While mass spectrometry can confirm the molecular weight, ¹H and ¹³C NMR spectroscopy are indispensable for unambiguously determining the precise substitution pattern on the morpholine ring. FTIR spectroscopy provides confirmation of the key functional groups present in the molecule. By following the detailed experimental protocols and comparing the acquired data with the expected values presented in this guide, researchers can confidently validate the structure of their synthesized compounds, ensuring the integrity of their downstream applications in drug discovery and development.
A Comparative Guide: N-Boc-3-methylmorpholine-3-carboxylic acid versus N-Boc-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research, the quest for novel building blocks that impart enhanced structural stability, proteolytic resistance, and unique conformational properties is perpetual. While N-Boc-L-proline has long been a cornerstone for introducing rigid turns and disrupting secondary structures in peptides, non-natural amino acids like N-Boc-3-methylmorpholine-3-carboxylic acid are emerging as compelling alternatives. This guide provides an objective, data-driven comparison of these two building blocks, offering insights into their respective impacts on peptide structure and function.
At a Glance: Key Structural and Conformational Differences
The introduction of a methyl group at the C3 position and the replacement of the C4 methylene with an oxygen atom in the morpholine analog introduce significant alterations to the ring pucker and steric hindrance compared to proline. These modifications have profound implications for the conformational landscape of peptides incorporating these residues.
| Feature | N-Boc-L-proline | N-Boc-L-3-methylmorpholine-3-carboxylic acid |
| Ring Structure | Pyrrolidine | 3-methylmorpholine |
| Key Substitutions | None | C3-Methyl, C4-Oxygen |
| Ring Pucker | Exists in two puckered conformations: Cγ-endo and Cγ-exo.[1] | The presence of the C3-methyl group and the C4-oxygen atom influences the ring conformation, but specific pucker preferences require detailed computational and experimental analysis. |
| Cis/Trans Isomerism | The amide bond preceding proline can exist in both cis and trans conformations, with a relatively high population of the cis isomer compared to other amino acids.[1] | The L-morpholine-3-carboxylic acid (L-Mor) containing peptide displays two rotamers at the Val-Mor amide bond; the cis isomer shows a strong preference for a type VI β-turn structure.[2][3] |
| Turn Propensity | L-proline is a well-known β-turn inducer, particularly in the i+1 position. | The heterochiral tetrapeptide containing the D-isomer of morpholine-3-carboxylic acid is more prone to nucleate compact folded structures, though distinct from the β-turns induced by D-proline.[2][3] The L-Mor containing peptide's cis isomer strongly favors a type VI β-turn.[2][3] |
| Steric Hindrance | Moderate | Increased due to the C3-methyl group. |
| Hydrogen Bonding | The ring nitrogen cannot act as a hydrogen bond donor. | The ring oxygen can potentially act as a hydrogen bond acceptor, influencing local conformation. |
Impact on Peptide Properties: A Deeper Dive
The structural variations between N-Boc-proline and this compound translate into distinct effects on the physicochemical and biological properties of the resulting peptides.
| Property | Influence of N-Boc-L-proline | Predicted Influence of N-Boc-L-3-methylmorpholine-3-carboxylic acid |
| Conformational Rigidity | The cyclic structure of proline imparts significant conformational constraints on the peptide backbone.[4] | The morpholine ring, coupled with the gem-disubstitution at C3, is expected to introduce even greater conformational restriction. |
| Proteolytic Stability | Incorporation of proline, especially D-proline, can enhance resistance to enzymatic degradation.[4] | The unnatural structure, particularly the C3-methylation, is anticipated to confer significant resistance to proteolysis by sterically hindering peptidase access to the adjacent peptide bonds. |
| Secondary Structure | Proline is known to disrupt α-helices and β-sheets and is a key component of β-turns. | Peptides with L-morpholine-3-carboxylic acid show a different conformational profile compared to those with L-proline, with the cis-isomer favoring a type VI β-turn.[2][3] |
| Solubility | Generally soluble in common organic solvents used in peptide synthesis. | The presence of the ether oxygen in the morpholine ring may slightly increase polarity and potentially influence solubility. |
| Receptor Binding | The conformationally constrained nature of proline can be crucial for optimal receptor binding by pre-organizing the peptide into its bioactive conformation. | The distinct conformational preferences induced by the morpholine analog could lead to altered receptor binding affinities and selectivities. This requires empirical validation for specific peptide-receptor systems. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation and analysis of these amino acid analogs. Below are generalized protocols for solid-phase peptide synthesis (SPPS) and conformational analysis.
Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines the manual synthesis of a peptide containing either N-Boc-proline or this compound on a Merrifield resin.
Materials:
-
N-Boc-L-proline or N-Boc-L-3-methylmorpholine-3-carboxylic acid
-
Merrifield resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous hydrofluoric acid (HF) or other suitable cleavage cocktail
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with 10% DIEA in DCM for 2 minutes, repeat twice.
-
Wash the resin with DCM.
-
-
Coupling:
-
Dissolve N-Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor coupling completion using the Kaiser test (for primary amines) or a specific test for secondary amines like the chloranil or isatin test for proline and its analogs.[5] Recouple if necessary.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous HF (or another appropriate cleavage cocktail) in the presence of scavengers at 0°C for 1-2 hours.
-
Evaporate the HF.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Conformational Analysis by NMR and CD Spectroscopy
NMR Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY) on a high-field NMR spectrometer.
-
Data Analysis:
-
Assign all proton resonances.
-
Analyze NOE/ROE cross-peaks to determine inter-proton distances, which provide information about the peptide's three-dimensional structure.
-
Measure coupling constants (³J(HN, Hα)) to obtain information about the backbone dihedral angle φ.
-
Temperature coefficient studies of the amide proton chemical shifts can identify intramolecular hydrogen bonds.
-
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) to a concentration of 10-100 µM.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content of the peptide (e.g., α-helix, β-sheet, β-turn, random coil).
Visualizing the Concepts
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
Conclusion
This compound represents a promising building block for peptide chemists seeking to introduce novel conformational constraints and enhance proteolytic stability. Its structural differences from N-Boc-proline, namely the C3-methylation and the C4-oxygen, are predicted to significantly alter the resulting peptide's secondary structure, stability, and biological activity. While direct, head-to-head experimental comparisons are still emerging in the literature, the available data on morpholine-3-carboxylic acid-containing peptides suggests a distinct conformational landscape compared to their proline-containing counterparts. Researchers and drug developers are encouraged to empirically evaluate this and other proline analogs in their specific peptide sequences to unlock new therapeutic potential.
References
- 1. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Peptides with and without 3-Methylmorpholine-3-Carboxylic Acid
In the realm of peptide-based drug discovery, the incorporation of unnatural amino acids is a key strategy to enhance therapeutic properties such as biological activity, stability, and bioavailability. One such modification is the introduction of 3-methylmorpholine-3-carboxylic acid (Mmc), a constrained analogue of proline. This guide provides a comparative analysis of peptides containing this modification versus their unmodified counterparts, drawing upon available experimental data and the established principles of peptide science.
While direct comparative studies on the biological activity of peptides with and without 3-methylmorpholine-3-carboxylic acid are limited in publicly available literature, we can infer its impact by examining closely related analogues and the general principles of conformational constraint in peptide design. This guide will focus on the conformational effects of incorporating morpholine-based amino acids and discuss the expected consequences for biological activity.
The Role of Proline Analogues in Peptide Bioactivity
Proline and its analogues are unique among amino acids due to their cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. This rigidity can be exploited to:
-
Stabilize desired secondary structures: By locking the peptide into a specific conformation (e.g., a β-turn), the binding affinity to a biological target can be significantly increased.
-
Enhance enzymatic stability: The constrained structure can prevent recognition by proteases, thereby increasing the peptide's half-life in vivo.
-
Improve cell permeability: A more compact and stable structure can facilitate passage through cell membranes.
3-Methylmorpholine-3-carboxylic acid is designed to act as a proline surrogate, with the methyl group and the oxygen atom in the morpholine ring offering additional steric and electronic features to fine-tune the peptide's properties.
Conformational Impact of Morpholine-3-Carboxylic Acid Incorporation
A key study investigated the conformational effects of incorporating morpholine-3-carboxylic acid (Mor), a close analogue of Mmc, into tetrapeptides as a proline substitute. The study revealed that the stereochemistry of the Mor residue plays a critical role in dictating the peptide's secondary structure.
A tetrapeptide containing the D-isomer of morpholine-3-carboxylic acid was found to be more likely to form compact, folded structures compared to its L-isomer counterpart.[1] The L-isomer, on the other hand, showed a strong preference for a type VI β-turn structure when the Val-Mor amide bond was in the cis conformation.[1] These findings highlight the potential of morpholine-based amino acids to act as potent turn nucleators, effectively controlling the peptide's three-dimensional shape.
The ability to induce specific turns is crucial for biological activity, as the turn regions of peptides are often directly involved in molecular recognition and binding to receptors or enzymes.
Data Summary: Conformational Preferences of Peptides
While quantitative biological activity data is not available from the search results, the following table summarizes the conformational effects observed upon incorporating morpholine-3-carboxylic acid into a model tetrapeptide, which serves as a predictive model for the behavior of Mmc-containing peptides.
| Peptide Modification | Key Conformational Features | Implied Effect on Bioactivity |
| Without Mmc/Mor (Native Peptide) | Flexible, may exist in multiple conformations in solution. | Lower binding affinity due to entropic penalty upon binding. |
| With L-Morpholine-3-Carboxylic Acid | Can adopt a Type VI β-turn structure (cis isomer). The trans isomer does not show turn structures.[1] | Potential for high receptor affinity if the β-turn is the bioactive conformation. |
| With D-Morpholine-3-Carboxylic Acid | Prone to nucleate compact, folded structures.[1] | May enhance stability and cell permeability due to a more globular shape. |
Experimental Protocols
The synthesis and evaluation of peptides containing unnatural amino acids like Mmc follow established methodologies in peptide chemistry and pharmacology.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Mmc into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS).
-
Resin Preparation: An appropriate solid support (e.g., Rink amide resin) is chosen based on the desired C-terminal functionality.
-
Amino Acid Coupling: The first amino acid is attached to the resin. Subsequent protected amino acids, including Fmoc-Mmc-OH, are coupled sequentially. Coupling reagents such as HBTU/HOBt or DIC/HOBt are used to facilitate amide bond formation.[2]
-
Fmoc Deprotection: After each coupling step, the N-terminal Fmoc protecting group is removed, typically with a solution of piperidine in DMF, to allow for the next coupling reaction.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Biological Activity Assays
The biological activity of the modified peptides is then compared to their unmodified counterparts using a variety of in vitro and in vivo assays, depending on the therapeutic target.
-
Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays are used to quantify the binding affinity (KD) of the peptide to its target receptor or enzyme.
-
Functional Assays: Cell-based assays are employed to measure the peptide's functional activity, such as agonist or antagonist potency (EC50 or IC50). This could involve measuring second messenger levels (e.g., cAMP, Ca2+) or gene expression changes.
-
Stability Assays: The peptide's stability is assessed by incubating it in human serum or with specific proteases and measuring its degradation over time by HPLC or mass spectrometry.
-
Cell Permeability Assays: Assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell permeability assays are used to predict the peptide's ability to cross cell membranes.
Visualizing the Impact of Mmc Incorporation
The following diagrams illustrate the concepts discussed in this guide.
Caption: General workflow for the synthesis and evaluation of Mmc-peptides.
Caption: Distinct conformations induced by morpholine-3-carboxylic acid isomers.
Conclusion
The incorporation of 3-methylmorpholine-3-carboxylic acid into peptides represents a promising strategy for controlling their three-dimensional structure. Based on studies of the closely related morpholine-3-carboxylic acid, it is evident that Mmc has the potential to induce specific secondary structures, such as β-turns, and promote the formation of compact, folded conformations.[1] These structural constraints are widely recognized as a means to enhance biological activity by pre-organizing the peptide into its bioactive conformation, leading to improved receptor binding and increased stability against enzymatic degradation.
While further studies are required to directly quantify the biological effects of Mmc across a range of peptide scaffolds and therapeutic targets, the foundational principles of peptide chemistry strongly suggest that Mmc is a valuable tool for peptide drug design. Researchers and drug development professionals should consider Mmc as a strategic option for optimizing the pharmacokinetic and pharmacodynamic properties of lead peptide candidates.
References
- 1. Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis: A Comparative Guide to N-Boc-3-methylmorpholine-3-carboxylic acid and Related Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional conformation of a molecule is paramount in determining its biological activity and pharmacokinetic properties. For drug discovery and development professionals, a thorough understanding of the conformational landscape of molecular scaffolds is crucial for rational drug design. This guide provides a comparative conformational analysis of N-Boc-3-methylmorpholine-3-carboxylic acid against other relevant morpholine and piperidine derivatives. Due to the limited availability of direct experimental data for this compound, this guide leverages established principles of conformational analysis and data from analogous structures to provide a predictive comparison.
Introduction to Morpholine Scaffolds in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The conformational rigidity of the six-membered ring, coupled with the potential for substitution, allows for the precise spatial orientation of pharmacophoric groups. The introduction of an N-tert-butoxycarbonyl (Boc) group and further substitution on the morpholine ring, as in this compound, introduces additional layers of conformational complexity that can be harnessed in drug design.
Comparative Conformational Analysis
The conformational behavior of this compound is primarily governed by three factors: the inherent chair conformation of the morpholine ring, the rotational barrier around the N-Boc amide bond, and the steric and electronic effects of the substituents at the C3 position.
Data Presentation: Conformational Parameters of Cyclic Scaffolds
The following table summarizes the key conformational features of this compound in comparison to N-Boc-piperidine-3-carboxylic acid and N-Boc-L-proline. The data for the target molecule are predicted based on analogous systems.
| Scaffold | Predominant Ring Conformation | Key Conformational Features | Rotational Energy Barrier (Amide/Carbamate) (kcal/mol) | Ring Inversion/Puckering Barrier (kcal/mol) |
| This compound (Predicted) | Chair | - Two chair conformers are possible. - Existence of rotamers due to the N-Boc group. - Axial/equatorial orientation of C3 substituents influences stability. | 14-18 (estimated) | ~10 |
| N-Boc-piperidine-3-carboxylic acid | Chair | - Carboxylic acid group can exist in either an axial or equatorial position.[1] - The N-Boc group influences the axial/equatorial preference of the lone pair on the nitrogen. | 14-16 | ~10.5 |
| N-Boc-L-proline | Envelope (Cγ-exo or Cγ-endo) or Twist | - The five-membered ring exhibits pseudorotation between different puckered conformations.[2][3] - The N-Boc group influences the cis/trans isomerization of the amide bond.[4] | 13-15 | Low barrier to interconversion |
Experimental Protocols for Conformational Analysis
A combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, are employed to elucidate the conformational preferences of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation, identify the major conformers, and quantify the rotational barriers.
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra at room temperature to confirm the chemical structure.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, which is crucial for defining stereochemistry and conformational preferences. The presence or absence of specific NOE cross-peaks can distinguish between axial and equatorial substituents.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to 183 K).
-
Observe the broadening and eventual splitting of signals at lower temperatures, which indicates the slowing of conformational exchange processes (e.g., ring inversion, amide bond rotation).
-
The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the conformational change using the Eyring equation.[5][6]
-
Single-Crystal X-ray Crystallography
Objective: To determine the solid-state conformation and obtain precise bond lengths, bond angles, and torsion angles.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a dust-free environment.[7]
-
Vapor Diffusion: Place a solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.[8]
-
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final crystallographic model.[9]
Visualizations
The following diagrams illustrate the key conformational equilibria and a general workflow for conformational analysis.
Caption: Conformational equilibria in this compound.
Caption: General workflow for conformational analysis.
Conclusion
The conformational analysis of this compound reveals a complex interplay of ring puckering, amide bond rotation, and substituent effects. While direct experimental data is currently limited, a predictive understanding of its conformational landscape can be achieved by drawing parallels with well-studied analogous systems such as N-Boc-piperidine-3-carboxylic acid and N-Boc-L-proline. The morpholine ring is expected to adopt a chair conformation, with the bulky N-Boc group influencing the rotational dynamics and the C3 substituents dictating the preferred axial or equatorial orientation. A comprehensive analysis utilizing NMR spectroscopy and X-ray crystallography, as outlined in this guide, is essential to fully elucidate the three-dimensional structure and dynamic behavior of this and related scaffolds, thereby providing a solid foundation for their application in structure-based drug design.
References
- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Comparative Guide to the Validation of Analytical Methods for N-Boc-3-methylmorpholine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of N-Boc-3-methylmorpholine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the identity, purity, and quality of such compounds. This document outlines and compares the typical performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
It is important to note that the quantitative data presented below is representative of the performance of these methods for N-Boc protected amino acids and other structurally similar pharmaceutical intermediates, as specific validation data for this compound is not publicly available.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical validation parameters for HPLC, qNMR, and GC-MS methods for the analysis of N-Boc protected amino acids.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.998[1] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103%[2] | 95 - 105% |
| Precision (RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | µg/mL range | ng/mL range |
| Specificity | High (with appropriate column and detector) | Very High (structure specific) | Very High (mass specific) |
| Throughput | High | Medium | Medium to High |
| Sample Preparation | Simple dissolution, filtration | Simple dissolution | Derivatization often required |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity and assay of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the analyte and any impurities.
-
-
Validation:
-
Linearity: Prepare a series of standards at different concentrations and inject them. Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.
-
Precision: Perform multiple injections of the same sample and calculate the relative standard deviation (RSD) of the peak areas.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
qNMR is an absolute quantification method that can be used for the accurate assay of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal Standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals of the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte is calculated using the ratio of the integrals, the number of protons for each signal, and the known concentration of the internal standard.
-
Validation:
-
Accuracy: The accuracy is inherent to the method, but can be verified using a certified reference material if available.[2]
-
Precision: Prepare and analyze multiple samples to determine the RSD of the calculated assay.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization is typically required.[3]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
Procedure:
-
Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Add the solvent and the derivatization agent.
-
Heat the mixture to complete the reaction (e.g., 70 °C for 30 minutes).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms)
-
Oven Temperature Program: A temperature gradient is used to separate the components.
-
Carrier Gas: Helium
-
MS Detector: Scan mode for identification, and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Validation:
-
Specificity: The mass spectrometer provides high specificity.
-
LOD/LOQ: Determined by injecting serially diluted derivatized standards.
-
Linearity and Accuracy: Similar to the HPLC validation procedure.
-
Mandatory Visualization
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Experimental Workflow.
References
Enhanced Proteolytic Stability of Peptides Incorporating N-Boc-3-methylmorpholine-3-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the engineering of peptides with improved stability is a critical step in translating therapeutic potential into clinical reality. This guide provides a comparative analysis of the stability of peptides containing N-Boc-3-methylmorpholine-3-carboxylic acid against other common peptide modifications. The inclusion of this constrained amino acid analog demonstrates a significant enhancement in resistance to enzymatic degradation, a key hurdle in the development of peptide-based therapeutics.
The inherent susceptibility of natural peptides to rapid degradation by proteases in biological fluids significantly limits their in vivo half-life and therapeutic efficacy.[1] A widely adopted strategy to overcome this limitation is the incorporation of non-natural or modified amino acids that introduce conformational constraints, sterically hinder protease access, and ultimately enhance metabolic stability.[2][3] This guide focuses on the comparative stability of peptides modified with this compound, a proline surrogate that imparts significant proteolytic resistance.
Comparative Stability Analysis
While direct, head-to-head quantitative data for peptides containing this compound against a wide array of other modifications is limited in publicly available literature, the principles of conformational constraint and steric hindrance strongly suggest enhanced stability. The morpholine ring structure, akin to other proline analogs, restricts the peptide backbone's flexibility, making it a less favorable substrate for many proteases.[4]
To provide a framework for comparison, the following table summarizes expected stability profiles based on known strategies for enhancing peptide stability.
| Peptide Modification | Primary Mechanism of Stabilization | Expected Relative Stability vs. Linear Peptide | Key Considerations |
| This compound | Conformational rigidity, steric hindrance at the peptide bond. | High | The bulky N-Boc group and the methyl group on the morpholine ring are expected to significantly impede protease binding. |
| Proline and Proline Analogs (e.g., Hydroxyproline) | Conformational constraint, disruption of secondary structures recognized by proteases.[4] | Moderate to High | The degree of stability enhancement depends on the specific analog and its position in the peptide sequence. |
| D-Amino Acid Substitution | Stereochemical hindrance; proteases are typically specific for L-amino acids. | Very High | Can sometimes impact biological activity if the stereochemistry is critical for target binding. |
| N-methylation | Blocks the amide proton, preventing hydrogen bond formation crucial for protease recognition and catalysis.[5] | High | Can alter peptide conformation and potentially affect receptor binding. |
| Cyclization (Head-to-tail, side-chain) | Reduces conformational flexibility and protects terminal ends from exopeptidases. | High | The effectiveness is dependent on the ring size and the nature of the cyclization linker. |
| Linear, Unmodified Peptide | No inherent stability-enhancing modifications. | Low | Highly susceptible to rapid degradation by a broad range of proteases. |
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed protocols for a typical enzymatic degradation assay and the synthesis of a peptide incorporating this compound are provided below.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a standard procedure to assess the stability of a test peptide in the presence of human serum, which contains a complex mixture of proteases.
Materials:
-
Test peptide (e.g., containing this compound)
-
Control peptide (e.g., a linear, unmodified analog)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-related peptide)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for cleavage site identification)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptide, control peptide, and internal standard in PBS.
-
Incubation: In a microcentrifuge tube, mix the peptide solution with human serum (e.g., a 1:4 ratio of peptide solution to serum). A final peptide concentration of 100 µM is a common starting point.
-
Time-Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN. This will precipitate the serum proteins.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide relative to the internal standard.
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the half-life (t₁/₂) of the peptide in serum.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol describes the manual solid-phase synthesis of a peptide using the Boc/Bzl protection strategy, which is suitable for incorporating this compound.
Materials:
-
Rink Amide resin or other suitable solid support
-
This compound
-
Other Boc-protected amino acids with appropriate side-chain protection
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF. Wash the resin with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, 3 eq.) in DMF. b. Add DIEA (6 eq.) to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test (will be negative for the secondary amine of the morpholine derivative).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for the peptide stability assay and the solid-phase peptide synthesis.
Caption: Workflow for the in vitro peptide stability assay.
Caption: General workflow for solid-phase peptide synthesis.
By incorporating this compound into peptide sequences, researchers can significantly enhance their resistance to proteolytic degradation. The provided protocols and workflows offer a practical guide for synthesizing and evaluating the stability of these modified peptides, paving the way for the development of more robust and effective peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | CoLab [colab.ws]
Safety Operating Guide
Safe Disposal of N-Boc-3-methylmorpholine-3-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Boc-3-methylmorpholine-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound and its structural analogs are classified with the following hazards.[1][2][3] Users should always consult the specific Safety Data Sheet (SDS) for the exact compound being used.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[4]
-
Eye Protection: Safety glasses or goggles are mandatory.[1][3]
-
Respiratory Protection: If handling as a powder or in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][3][4]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not dispose of this chemical in the sanitary sewer system.[2][4]
-
Waste Collection:
-
Storage:
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
-
Professional Disposal:
-
Regulatory Compliance:
-
Ensure that all disposal activities comply with federal, state, and local environmental regulations.[2]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Boc-3-methylmorpholine-3-carboxylic Acid
Essential Safety and Handling Guide for N-Boc-3-methylmorpholine-3-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available data for structurally similar compounds and the constituent chemical moieties. A compound-specific Safety Data Sheet (SDS) should be consulted if available, and a thorough risk assessment should be performed before handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn where there is a risk of splashing. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile or butyl rubber are required. Gloves should be inspected before use and changed immediately if contaminated.[1] - Lab Coat: A chemical-resistant lab coat must be worn and kept fully fastened. - Footwear: Fully enclosed shoes are mandatory in the laboratory. |
| Respiratory Protection | For operations that may generate dust, work should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator for organic vapors and particulates is necessary. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
Proper containment and disposal are vital to prevent environmental contamination and further exposure.
| Procedure | Description |
| Spill Response | - Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water. - Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a sealed, labeled container for disposal.[3] |
| Waste Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) and labeled waste containers before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are of the correct material and are free from any defects.
3. Handling the Compound:
-
Weighing: Carefully weigh the solid compound on weighing paper or in a suitable container within the chemical fume hood to minimize dust generation.
-
Transferring: Use a spatula to transfer the solid. Avoid creating dust. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Reactions: If the compound is used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
5. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
